RIP1 kinase inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKONLKXWPCOJF-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RIPK1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of inflammatory, neurodegenerative, and oncogenic diseases.[1][2] This guide provides a detailed examination of the molecular mechanisms governing RIPK1's function and the mode of action by which its inhibitors modulate cellular fate.
The Dichotomous Role of RIPK1 in Cellular Signaling
RIPK1 is a multifaceted protein that functions as both a scaffold for pro-survival signals and an active kinase that drives cell death.[3] Its structure comprises an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[4][5][6] This architecture allows RIPK1 to participate in distinct signaling complexes that determine whether a cell survives or undergoes apoptosis or necroptosis.
-
Scaffolding Function (Pro-Survival): In response to stimuli like Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex, known as Complex I.[4][7] Here, RIPK1 acts as a scaffold, undergoing ubiquitination by cellular inhibitors of apoptosis (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC).[8][9] These ubiquitin chains serve as a platform to recruit and activate downstream kinases like TAK1 and the IκB kinase (IKK) complex, leading to the activation of NF-κB and MAPK pathways.[4][10] These pathways transcribe pro-survival and anti-apoptotic genes, promoting cellular homeostasis.[4][10] The kinase activity of RIPK1 is largely dispensable for this pro-survival role.[1]
-
Kinase Function (Pro-Death): Under conditions where pro-survival signaling is compromised (e.g., inhibition of cIAPs or caspases), RIPK1 transitions to form cytosolic death-inducing complexes.[10][11]
-
RIPK1-Dependent Apoptosis: When cIAPs are depleted, RIPK1 can form a complex with FADD and Caspase-8 (Complex IIa), triggering Caspase-8 activation and leading to apoptosis.[4][12]
-
Necroptosis: If Caspase-8 is inhibited, RIPK1's kinase activity becomes paramount.[13] RIPK1 undergoes autophosphorylation and recruits RIPK3 via their RHIM domains to form a complex called the necrosome (Complex IIb).[9][13] Activated RIPK1 phosphorylates RIPK3, which in turn phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[7][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and a pro-inflammatory form of cell death known as necroptosis.[1][3]
-
Mechanism of Action of RIPK1 Kinase Inhibitors
RIPK1 kinase inhibitors are small molecules designed to block the catalytic activity of the RIPK1 kinase domain, thereby preventing the initiation of necroptosis and RIPK1-dependent apoptosis.[2][15] These inhibitors are broadly classified based on their binding mode to the kinase domain.
-
Type I and Type II Inhibitors (ATP-Competitive): These inhibitors bind to the ATP-binding pocket of the kinase domain in its active ("DFG-in") or inactive ("DFG-out") conformation, respectively, competing directly with ATP.[13][16]
-
Type III Inhibitors (Allosteric): These inhibitors bind to an allosteric pocket near the ATP-binding site, locking the kinase in an inactive conformation.[13][15][17] This binding mode often confers greater selectivity compared to ATP-competitive inhibitors.[17] Necrostatin-1 (Nec-1), the first-in-class RIPK1 inhibitor, and many clinical candidates are Type III inhibitors.[13][17]
By inhibiting the autophosphorylation of RIPK1, these compounds prevent the recruitment and activation of RIPK3, effectively halting the formation of the necrosome and subsequent MLKL-mediated cell lysis.[13][14]
Quantitative Data on RIPK1 Kinase Inhibitors
The potency and efficacy of various RIPK1 inhibitors have been characterized using biochemical and cellular assays. The tables below summarize key quantitative data for several notable compounds.
Table 1: In Vitro Biochemical Potency of RIPK1 Inhibitors
| Compound | Type | Target Species | Potency Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| RIP1 kinase inhibitor 1 | N/A | Human | pKi | 9.04 | [18] |
| RIPA-56 | Type III | Human | IC50 | 13 nM | [13] |
| PK68 | Type II | Human | IC50 | 90 nM | [13] |
| GSK3145095 (Compound 6) | Type III | Human | IC50 | 6.3 nM | [17][19] |
| GSK2982772 | N/A | Human | IC50 | 16 nM | [19] |
| GNE684 | N/A | Human | Ki | 21 nM | [19] |
| GNE684 | N/A | Mouse | Ki | 189 nM | [19] |
| Compound 24 | N/A | Human | IC50 | 2.01 µM | [20] |
| Compound 41 | N/A | Human | IC50 | 2.95 µM | [20] |
| Necrostatin-1 (Nec-1) | Type III | Human | IC50 | 182 nM |[19] |
Table 2: Cellular Activity of RIPK1 Inhibitors
| Compound | Cell Line | Assay Type | Potency Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| This compound | HT-29 (Human) | Necroptosis | IC50 | 2 nM | [18] |
| This compound | HT-29 (Human) | pMLKL Inhibition | IC50 | 1.3 nM | [18] |
| This compound | L-929 (Mouse) | Necroptosis | IC50 | 15 nM | [18] |
| RIPA-56 | L-929 (Mouse) | Necroptosis | EC50 | 27 nM | [13] |
| PK6 | L-929 (Mouse) | Necroptosis | EC50 | 0.76 µM | [13] |
| Necrostatin-1 (Nec-1) | Jurkat (Human) | Necroptosis | EC50 | 494 nM | [13] |
| Compound 24 | HT-29 (Human) | Necroptosis | EC50 | 6.77 µM | [20] |
| Compound 41 | HT-29 (Human) | Necroptosis | EC50 | 68.70 µM | [20] |
| GSK3145095 (Compound 6) | Human Whole Blood | MIP-1β Inhibition | IC50 | 5 nM | [17] |
| UAMC-3861 | MEFs (Mouse) | Necroptosis (TNF+zVAD) | IC50 | 7.9 nM | [21] |
| UAMC-3861 | HT-29 (Human) | Necroptosis (TNF+zVAD+SMAC) | IC50 | 4.0 nM |[21] |
Visualizing RIPK1 Signaling and Inhibition
The following diagrams illustrate the core signaling pathways and the mechanism of inhibitor action.
Figure 1: RIPK1 signaling pathways downstream of TNFR1.
Figure 2: Binding mechanisms of Type II and Type III RIPK1 inhibitors.
Key Experimental Protocols
Evaluating the efficacy and mechanism of novel RIPK1 inhibitors requires a standardized set of assays. Below are methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay directly measures the ability of a compound to inhibit RIPK1's enzymatic activity by quantifying ATP consumption.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate).[22] Dilute recombinant human RIPK1 protein and a suitable substrate (e.g., myelin basic protein) in the assay buffer.[22]
-
Compound Plating: Serially dilute test compounds in DMSO and dispense a small volume (e.g., 50 nL) into a 384-well assay plate.[20]
-
Kinase Reaction: Add the RIPK1 enzyme/substrate mix to the wells containing the compounds. Initiate the kinase reaction by adding a solution containing [γ-³³P-ATP] or unlabeled ATP.[22]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.[22]
-
Signal Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Measure the resulting luminescence using a plate reader. The light signal is directly proportional to the ADP generated and thus to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.
Cell-Based Necroptosis Protection Assay
This assay assesses a compound's ability to protect cells from a specific necroptotic stimulus. Human HT-29 colorectal adenocarcinoma cells are commonly used.
Protocol:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with serial dilutions of the test compounds for 30-60 minutes.[21][22]
-
Necroptosis Induction: Induce necroptosis by adding a combination of stimuli. A common cocktail for HT-29 cells is TNF-α, a SMAC mimetic (to block cIAPs), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis). This is often abbreviated as "TSZ".[20][21]
-
Incubation: Incubate the cells for 18-24 hours to allow for cell death to occur.[21]
-
Viability Measurement: Quantify cell viability using a suitable method:
-
MTT/MTS Assay: Measures metabolic activity in living cells.[20]
-
CellTiter-Glo®: Measures ATP content as an indicator of viable cells.
-
Sytox Green/Propidium Iodide Staining: These dyes are impermeable to live cells but stain the DNA of dead cells with compromised membranes. Measure fluorescence to quantify cell death.[21]
-
-
Data Analysis: Normalize the viability data to untreated (100% viability) and TSZ-only (0% protection) controls. Calculate EC₅₀ values by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Discovery
A logical cascade of assays is essential for identifying and validating promising RIPK1 inhibitor candidates.
Figure 3: A typical experimental workflow for RIPK1 inhibitor discovery.
Conclusion
RIPK1 is a central node in the intricate signaling network that governs cell survival and death. Its kinase activity is a key driver of necroptosis, a lytic and inflammatory cell death pathway implicated in numerous pathologies. The development of specific RIPK1 kinase inhibitors, particularly allosteric Type III modulators, represents a promising therapeutic strategy.[4][13] By precisely blocking the catalytic function of RIPK1, these inhibitors can prevent necroptotic cell death and ameliorate inflammation. The continued refinement of these molecules, guided by robust biochemical and cellular assays, holds significant potential for treating a wide array of human diseases.
References
- 1. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 8. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. RIPK1 promotes death receptor-independent caspase-8-mediated apoptosis under unresolved ER stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIPK1 - Wikipedia [en.wikipedia.org]
- 13. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 22. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RIPK1 Kinase Inhibitors in the Necroptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death, distinct from apoptosis, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2][3] This pathway is characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and subsequent inflammation.[1] At the heart of the necroptosis signaling cascade lies Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1), a crucial regulatory protein.[1][2][4] The kinase activity of RIPK1 is a key driver of the necroptotic process, making its N-terminal kinase domain a prime target for therapeutic intervention with small molecule inhibitors.[1][3]
The Necroptosis Signaling Pathway
The most well-characterized necroptosis pathway is initiated by the engagement of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNFα. The subsequent signaling events determine the cell's fate—survival, apoptosis, or necroptosis.
-
Complex I Formation (Pro-Survival): Upon TNFα binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2/5, cIAP1/2, and RIPK1, to form a membrane-bound signaling complex known as Complex I.[1][2] Within this complex, cIAP1/2 ubiquitinates RIPK1, which serves as a scaffold to activate the NF-κB pathway, promoting the transcription of pro-survival and pro-inflammatory genes.[1]
-
Transition to Apoptosis (Complex IIa): When cIAP activity is diminished, deubiquitinated RIPK1 dissociates from the membrane and forms a cytosolic complex, Complex IIa, with FADD, TRADD, and pro-caspase-8.[2] In this platform, pro-caspase-8 becomes activated, leading to the cleavage of downstream effector caspases and the execution of apoptosis.
-
Necrosome Formation (Complex IIb/Necroptosis): If caspase-8 activity is blocked or inhibited (e.g., by viral proteins or chemical inhibitors), the cellular switch is flipped towards necroptosis.[1][2] RIPK1, now free from caspase-8-mediated cleavage, interacts with another key kinase, RIPK3, through their respective RIP Homotypic Interaction Motifs (RHIMs).[1][2][5] This interaction leads to the formation of a large, amyloid-like signaling platform called the necrosome.[5]
-
Execution of Necroptosis: Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the full activation of RIPK3.[1] Activated RIPK3 then recruits and phosphorylates the pseudokinase, Mixed Lineage Kinase Domain-Like (MLKL).[1][2][5] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[2][5] There, MLKL oligomers disrupt membrane integrity by forming pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[2][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aginganddisease.org [aginganddisease.org]
The Structure-Activity Relationship of RIP1 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of receptor-interacting protein 1 (RIP1) kinase inhibitors. RIP1 kinase is a critical regulator of cellular signaling pathways, particularly in necroptosis and inflammation, making it a promising therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and certain cancers.[1] Understanding the SAR of its inhibitors is fundamental for the rational design of potent, selective, and bioavailable drug candidates.
Introduction to RIP1 Kinase and Its Role in Disease
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a multi-domain protein that plays a pivotal role in cell fate decisions.[2] It functions as a key mediator in signaling pathways initiated by various stimuli, including tumor necrosis factor (TNF).[3][4][5] RIPK1 can either promote cell survival through the activation of NF-κB or induce programmed cell death via apoptosis or necroptosis.[3][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a regulated form of necrosis.[5][7] Dysregulation of RIPK1 activity has been implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[2][6][8]
The development of small-molecule inhibitors targeting the kinase domain of RIPK1 has emerged as a promising therapeutic strategy.[9][10] These inhibitors can be broadly classified based on their binding mode to the kinase domain. The journey of RIPK1 inhibitor discovery began with Necrostatin-1 (Nec-1) and has since evolved with the application of modern drug discovery technologies, leading to the identification of highly potent and selective clinical candidates.[1]
Key Signaling Pathways Involving RIP1 Kinase
The function of RIP1 kinase is intricately linked to several signaling cascades. The most well-characterized is the TNF-induced pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context.
TNF-Induced Signaling and RIPK1's Dual Role
Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex known as Complex I is formed. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation.[6][11] However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 can dissociate from Complex I to form a cytosolic complex called the necrosome or Complex IIb.[7] This complex, which includes RIPK3 and mixed lineage kinase domain-like protein (MLKL), is the core machinery for executing necroptosis.[4][11][12]
Caption: TNF-induced signaling pathways leading to cell survival, apoptosis, or necroptosis, highlighting the central role of RIPK1.
Structure-Activity Relationship (SAR) of RIP1 Kinase Inhibitors
The development of potent and selective RIPK1 inhibitors has been driven by extensive SAR studies. These studies have elucidated the key structural features required for potent inhibition and have guided the optimization of lead compounds.
Necrostatin-1 and its Analogues
Necrostatin-1 (Nec-1) was the first identified small-molecule inhibitor of RIPK1's kinase activity.[13][14][15] SAR studies on Nec-1 and its analogues have revealed that the imidazolidine ring is a critical pharmacophore.[12][13] Modifications to the substituent at the 3-position of this ring have a significant impact on inhibitory activity.[12][13][16] For instance, the more potent and stable analogue, Nec-1s, was developed through such modifications.
Benzoxazepinone and Dihydropyrazole Scaffolds
Screening of DNA-encoded libraries led to the discovery of the benzoxazepinone scaffold, exemplified by GSK'481.[17][18] This class of inhibitors exhibits high potency and selectivity for RIPK1.[17] Further optimization of a dihydropyrazole hit from a high-throughput screen led to the clinical candidate GSK2982772, which demonstrates excellent pharmacokinetic properties.[19]
Type II Kinase Inhibitors
More recent efforts have focused on the development of type-II kinase inhibitors of RIPK1.[20] These inhibitors stabilize the inactive "DFG-out" conformation of the kinase and can offer improved selectivity. The rational design and structure-guided optimization of these inhibitors have yielded compounds with exceptional potency and efficacy in preclinical models of inflammatory diseases.[20]
Quantitative Data of RIP1 Kinase Inhibitors
The following tables summarize the in vitro and cellular activities of representative RIP1 kinase inhibitors from different chemical series.
Table 1: In Vitro and Cellular Activity of Necrostatin Analogues
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Assay Condition |
| Nec-1 | RIPK1 | - | 494 | Jurkat | TNFα + zVAD-fmk |
| Nec-1s | RIPK1 | - | - | - | - |
| Nec-a1 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |
| Nec-a2 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |
| Nec-a3 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |
| Nec-a4 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |
| Nec-a5 | RIPK1 | - | Potent | HT29 | TBZ-induced necroptosis |
Data extracted from multiple sources, direct IC50 values for some analogues were not available in the provided search results.[13][14][21]
Table 2: In Vitro and Cellular Activity of Selected RIPK1 Inhibitors
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Assay Condition |
| GSK2982772 | Human RIPK1 | 16 | - | - | - |
| GSK2982772 | Monkey RIPK1 | 20 | - | - | - |
| GSK3145095 | RIPK1 | 6.3 | 5 | Human Whole Blood | TNF + SMAC mimetic + QVD-Oph |
| RIPA-56 | RIPK1 | 13 | 27 | L929 | TZS-induced necrosis |
| PK68 | RIPK1 | 90 | - | - | - |
| Compound 24 | RIPK1 | 2010 | 6770 | HT-29 | TSZ-induced necroptosis |
| Compound 41 | RIPK1 | 2950 | 68700 | HT-29 | TSZ-induced necroptosis |
| Compound 71 | RIPK1 | 167 | 430 | L929 | TNF-induced necrosis |
| Compound 72 | RIPK1 | 178 | 640 | L929 | TNF-induced necrosis |
Data compiled from various research articles.[21][22][23][24][25]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and for ensuring the reproducibility of results. Below are outlines of key experimental protocols used in the study of RIP1 kinase inhibitors.
General Workflow for SAR Studies
The process of conducting SAR studies for RIP1 kinase inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
References
- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. libcatalog.usc.edu [libcatalog.usc.edu]
- 10. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 | Semantic Scholar [semanticscholar.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. media.sciltp.com [media.sciltp.com]
- 13. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [journal.hep.com.cn]
- 14. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. massbio.org [massbio.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. | Semantic Scholar [semanticscholar.org]
- 20. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RIPK1 as a Therapeutic Target for Inflammatory Diseases
Executive Summary: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a promising therapeutic target for a host of inflammatory diseases.[1][2][3] This protein kinase possesses a dual function, acting as both a scaffold for pro-survival signaling and a catalyst for pro-inflammatory cell death pathways, including apoptosis and necroptosis.[4][5] The kinase activity of RIPK1, in particular, is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis (RA), psoriasis, and multiple sclerosis (MS).[6] Consequently, the development of selective small-molecule inhibitors targeting RIPK1's kinase function is an area of intense research and clinical investigation. This guide provides a comprehensive overview of RIPK1 signaling, its role in disease, and the current landscape of therapeutic development, intended for researchers, scientists, and drug development professionals.
Introduction: The Dual Nature of RIPK1
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular responses to various stimuli, including cytokines like tumor necrosis factor (TNF), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Structurally, RIPK1 is composed of an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[6] These domains allow RIPK1 to function as both a scaffold and an active kinase, leading to divergent cellular outcomes.
-
Scaffold Function: Independent of its kinase activity, the RIPK1 protein serves as an essential scaffold in the formation of signaling complexes that promote cell survival and inflammation.[4][7][8] This function is crucial for the activation of pro-survival pathways like NF-κB and MAPK.[4][7] The importance of this scaffolding role is highlighted by the fact that mice lacking RIPK1 entirely die shortly after birth due to widespread apoptosis and inflammation, whereas mice with a kinase-dead version of RIPK1 are viable.[4][8]
-
Kinase Function: The kinase activity of RIPK1 is a key driver of programmed cell death pathways, namely RIPK1-dependent apoptosis (RDA) and necroptosis.[4][5][9] Activation of the kinase domain, often triggered by the deubiquitination of RIPK1, initiates a cascade that can lead to either caspase-8-mediated apoptosis or RIPK3-MLKL-mediated necroptosis.[4][5] This kinase function is a primary focus for therapeutic intervention in inflammatory diseases.[10]
Core Signaling Pathways Involving RIPK1
The fate of a cell stimulated by TNF is largely determined by the post-translational modifications of RIPK1 and the specific signaling complexes it forms. The primary signaling cascade originates from the TNF receptor 1 (TNFR1).
Upon TNF-α binding, TNFR1 recruits a series of proteins to form the membrane-bound Complex I .[6] This complex includes TRADD, TRAF2, cIAP1/2, and RIPK1.[6][7] Within Complex I, RIPK1 is heavily ubiquitinated by cIAP1/2 and the LUBAC complex.[7][11] This ubiquitination serves two main purposes: it suppresses the kinase activity of RIPK1 and creates a scaffold to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of the NF-κB and MAPK pro-survival pathways.[4][7]
When ubiquitination is compromised, for instance by the action of deubiquitinases like CYLD, RIPK1 can dissociate from the membrane and form cytosolic death-inducing complexes.[4][12]
-
Complex IIa (Apoptotic): In this complex, RIPK1 interacts with FADD and pro-caspase-8.[4] This proximity leads to the activation of caspase-8, which initiates the apoptotic cascade. Active caspase-8 can also cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis.[12]
-
Complex IIb (Necroptotic Necrosome): If caspase-8 activity is inhibited or absent, RIPK1's kinase activity becomes dominant.[7] Activated RIPK1 recruits and phosphorylates RIPK3 via their RHIM domains, forming the core of the necrosome.[13] RIPK3 then phosphorylates the pseudokinase MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that lead to cell lysis and the release of pro-inflammatory DAMPs.[14][15]
Role of RIPK1 in Specific Inflammatory Diseases
Dysregulation of RIPK1 signaling is a key pathogenic driver in several inflammatory diseases.
-
Inflammatory Bowel Disease (IBD): In patients with Crohn's disease and ulcerative colitis, intestinal epithelial cells show increased RIPK1-dependent cell death.[13][16] This compromises the intestinal barrier, allowing microbial products to enter the lamina propria and trigger a massive inflammatory response.[16] Studies in mouse models of colitis have shown that inhibiting RIPK1 kinase activity can ameliorate disease by preventing epithelial cell death and reducing inflammation.[15][16]
-
Rheumatoid Arthritis (RA): RIPK1 is implicated in the synovial inflammation that characterizes RA.[2][17] Phosphorylated RIPK1 has been detected in the synovial tissue of RA patients, and its levels correlate with disease severity.[17] RIPK1-mediated necroptosis of cells within the joint contributes to the release of pro-inflammatory cytokines and DAMPs, perpetuating the inflammatory cycle.[17]
-
Psoriasis: Psoriasis is a chronic inflammatory skin disease where TNF plays a crucial role.[18] RIPK1 expression is altered in psoriatic lesions, and its activity contributes to the inflammatory feedback loop involving keratinocytes, dendritic cells, and T cells.[19][20] Inhibition of RIPK1 kinase activity has been shown to reduce the production of key psoriatic cytokines like IL-1β, IL-6, IL-17A, and IL-23.[20]
-
Multiple Sclerosis (MS): In MS, a neuroinflammatory disease of the central nervous system (CNS), RIPK1 activation in microglia and astrocytes contributes to neuroinflammation and demyelination.[21][22][23] RIPK1 kinase activity can drive a pro-inflammatory gene signature in these glial cells, sometimes independent of cell death, creating a neurotoxic environment.[21][22] CNS-penetrant RIPK1 inhibitors have shown promise in preclinical MS models by reducing inflammation and attenuating disease progression.[10][23]
RIPK1 Inhibitors: A Therapeutic Strategy
Given the central role of RIPK1's kinase activity in driving pathological cell death and inflammation, its inhibition represents a compelling therapeutic strategy.[10][24] Several small-molecule inhibitors have been developed, many of which are allosteric inhibitors that bind to a unique regulatory pocket in the kinase domain, offering high selectivity.[10][24]
Quantitative Data on RIPK1 Inhibitors in Clinical Development
The table below summarizes key quantitative data and clinical trial information for prominent RIPK1 inhibitors.
| Inhibitor | Company | Disease Indication(s) | Phase of Development | Efficacy/Outcome Highlights |
| GSK2982772 | GlaxoSmithKline | Psoriasis, Rheumatoid Arthritis (RA), Ulcerative Colitis (UC) | Phase II | Did not demonstrate meaningful clinical improvement in RA or UC at the doses tested.[25][26] Showed a decrease in plaque severity in psoriasis, suggesting higher trough concentrations may be needed.[18] |
| DNL747 | Denali / Sanofi | Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease | Phase Ib/IIa | Brain-penetrant inhibitor.[24] Development for neurological indications has been a focus. |
| SAR443060 (DNL788) | Sanofi / Denali | Multiple Sclerosis (MS) | Phase II | A CNS-penetrant RIPK1 inhibitor being evaluated for its potential to reduce neuroinflammation. |
| GDC-8264 | Genentech / AbbVie | Acute Graft-Versus-Host Disease (aGVHD) | Phase I | Currently being tested in a Phase 1 trial for aGVHD.[27] |
| Necrostatin-1 (Nec-1) | N/A (Tool Compound) | Preclinical Research | N/A (Preclinical) | Widely used preclinical tool (IC50 ~180-490 nM).[15] Effectively blocks necroptosis and inflammation in numerous animal models.[4][15] |
Key Experimental Protocols
Validating the role of RIPK1 and the efficacy of its inhibitors requires robust experimental methodologies. Below are detailed protocols for two key assays.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation of a substrate.
Objective: To measure the enzymatic activity of recombinant RIPK1 and assess the potency (e.g., IC50) of small-molecule inhibitors.
Materials:
-
Recombinant human RIPK1 enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution.
-
Test compounds (inhibitors) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Methodology:
-
Compound Preparation: Create a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of test compound or DMSO (vehicle control).
-
2 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. Final concentrations might be 25 ng/µL RIPK1, 1 mg/mL MBP, and 10 µM ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to RIPK1 kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Immunoprecipitation (IP) of Ubiquitinated RIPK1
This protocol is designed to isolate ubiquitinated RIPK1 from cell lysates to study the regulation of its scaffold function.
Objective: To determine the extent and type (e.g., K63-linked, M1-linked) of RIPK1 ubiquitination following cellular stimulation.
Materials:
-
Cell culture (e.g., HT-29 or BMDMs).
-
Stimulants (e.g., TNF-α).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Anti-RIPK1 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Antibodies for Western blotting (e.g., anti-ubiquitin, anti-K63-ubiquitin, anti-M1-ubiquitin, anti-RIPK1).
Methodology:
-
Cell Stimulation: Plate cells and grow to ~80-90% confluency. Treat cells with TNF-α (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold lysis buffer containing protease and deubiquitinase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).
-
Pre-clearing: Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Remove beads using a magnetic stand.
-
Immunoprecipitation: Add the anti-RIPK1 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total ubiquitin (or linkage-specific ubiquitin antibodies) and RIPK1 to visualize the ubiquitination status.
Conclusion and Future Directions
RIPK1 stands as a validated and highly strategic target for the treatment of inflammatory diseases. Its dual role in orchestrating cell survival and cell death places it at the nexus of inflammatory signaling. While the therapeutic potential is clear, the clinical translation of RIPK1 inhibitors has faced challenges, with some early trials failing to show significant efficacy.[25][26][27]
Future success in this area will likely depend on several factors:
-
Patient Stratification: Identifying patient populations most likely to respond to RIPK1 inhibition based on biomarkers of pathway activation.
-
Optimizing Pharmacokinetics: Ensuring inhibitors achieve sufficient exposure at the site of inflammation, particularly for CNS indications.[18]
-
Combination Therapies: Exploring the use of RIPK1 inhibitors in combination with other anti-inflammatory agents to achieve synergistic effects.
-
Understanding Scaffold vs. Kinase Functions: Further elucidating the distinct roles of RIPK1's functions in different cell types and disease contexts to refine therapeutic strategies.[1][5]
Continued research into the fundamental biology of RIPK1 and innovative clinical trial design will be crucial to fully realize the therapeutic promise of targeting this master regulator of inflammation.
References
- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 7. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 14. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of novel mouse models to study the role of necroptosis in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Function of Necroptosis and Its Treatment Target in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]
- 18. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RIPK1 downregulation in keratinocyte enhances TRAIL signaling in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. congress.sanofimedical.com [congress.sanofimedical.com]
- 24. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. alzdiscovery.org [alzdiscovery.org]
The Pivotal Role of RIPK1 in TNF-Mediated Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) stands as a critical signaling node that dictates cell fate in response to tumor necrosis factor (TNF).[1][2] This multifaceted protein can either promote cell survival and inflammation or trigger programmed cell death pathways, namely apoptosis and necroptosis.[3][4] Its function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which determine its scaffolding or kinase activities.[5][6] Dysregulation of RIPK1 signaling is implicated in a wide array of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[7][8][9] This technical guide provides an in-depth exploration of RIPK1's role in TNF-mediated cell death, complete with summaries of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
The Dichotomous Function of RIPK1 in TNF Signaling
Upon binding of TNFα to its receptor, TNFR1, a signaling cascade is initiated that leads to the formation of distinct protein complexes, with RIPK1 at their core.[10][11] The composition and subsequent modifications of these complexes determine the cellular outcome.
Complex I: The Pro-Survival Hub
Following TNFR1 activation, a membrane-bound complex, termed Complex I, is rapidly assembled.[2][4] This complex consists of TNFR1-associated death domain protein (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.[3][12] Within Complex I, RIPK1 is heavily ubiquitinated by cIAP1/2, creating a scaffold for the recruitment of downstream signaling molecules.[12][13] This scaffolding function of RIPK1 is essential for the activation of the NF-κB and MAPK pathways, which promote the transcription of pro-survival and pro-inflammatory genes.[1][3][14]
The Switch to Cell Death: Complex II Formation
When the pro-survival signaling from Complex I is compromised, for instance, by the deubiquitination of RIPK1 or the inhibition of cIAPs, RIPK1 transitions to form cytosolic death-inducing complexes, collectively known as Complex II.[15][16]
-
Complex IIa (Apoptotic): In the presence of active caspase-8, RIPK1, FADD, and pro-caspase-8 assemble to form Complex IIa.[16][17] This proximity leads to the auto-activation of caspase-8, initiating the apoptotic cascade.[15][16] The kinase activity of RIPK1 is generally considered dispensable for this form of apoptosis.[15]
-
Complex IIb/Necrosome (Necroptotic): When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form the necrosome.[2][15] This interaction is dependent on the kinase activity of RIPK1.[3][18] Activated RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis.[2][3] MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture.[3]
Quantitative Data on RIPK1-Mediated Cell Death
The following tables summarize quantitative data from studies investigating the effects of TNF-α and various inhibitors on cell viability, providing insights into the dynamics of RIPK1-mediated cell death.
Table 1: Effect of TNF-α and Necrostatin-1 on L929 Cell Viability
| Treatment | Concentration | Incubation Time | Cell Viability (% of Control) | Reference |
| TNF-α | 10 ng/mL | 24 h | Significantly reduced | [19] |
| TNF-α + Necrostatin-1 | 10 ng/mL + 30 µM | 24 h | Significantly attenuated TNF-α-induced cytotoxicity | [19] |
Table 2: TNF-α Induced Cell Death in Osteoblasts
| Treatment | Concentration | Incubation Time | Cell Death Pathway | Key Findings | Reference |
| TNF-α | 20 ng/mL | 12h, 24h | Apoptosis | Increased percentage of Annexin V positive cells. | [20] |
| TNF-α + Z-IETD (Caspase-8 inhibitor) | 20 ng/mL + inhibitor | 12h, 24h | Necroptosis | Cell viability decreased; Nec-1 rescued this effect. | [20] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving RIPK1 in response to TNF.
Caption: TNF-α signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying RIPK1's function.
Protocol 1: Immunoprecipitation of RIPK1-Containing Complexes (Complex II)
This protocol is adapted from methods used to isolate Complex II in macrophages.[21][22]
Objective: To isolate and analyze the components of the death-inducing signaling complex (Complex II) containing RIPK1.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
TNF-α
-
cIAP inhibitor (e.g., Smac mimetic) or pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktails
-
Anti-FADD or Anti-RIPK1 antibody
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer without inhibitors
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with TNF-α (e.g., 20 ng/mL) and a cIAP inhibitor or z-VAD-FMK for the desired time (e.g., 1-4 hours) to induce Complex II formation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube. Add Protein A/G magnetic beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-FADD) and incubate overnight at 4°C on a rotator.
-
Capture Complex: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding Elution Buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes. If using Glycine-HCl, neutralize the eluate with Neutralization Buffer.
-
Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against expected complex components (e.g., RIPK1, RIPK3, Caspase-8).
Caption: Experimental workflow for immunoprecipitation of RIPK1-containing complexes.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability in response to TNF-α.[19][23]
Objective: To quantify the cytotoxic effects of TNF-α and determine the roles of apoptosis and necroptosis using specific inhibitors.
Materials:
-
Cell line of interest (e.g., L929)
-
96-well microtiter plates
-
TNF-α
-
Necrostatin-1 (Nec-1, RIPK1 inhibitor)
-
z-VAD-FMK (pan-caspase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of TNF-α. For inhibitor studies, pre-incubate cells with Nec-1 (e.g., 30 µM) or z-VAD-FMK (e.g., 20 µM) for 1 hour before adding TNF-α. Include untreated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blotting for Key Signaling Proteins
Objective: To detect the expression and post-translational modifications (e.g., phosphorylation) of key proteins in the TNF-RIPK1 signaling pathway.
Materials:
-
Treated cell lysates (from Protocol 1 or a separate experiment)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-pRIPK1, anti-RIPK3, anti-MLKL, anti-pMLKL, anti-Caspase-8, anti-cleaved Caspase-8, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH).
Conclusion
RIPK1 is a master regulator of cellular fate in the context of TNF signaling, capable of initiating both pro-survival and pro-death responses.[14][24] The decision between cell survival, apoptosis, and necroptosis is tightly controlled by a series of post-translational modifications that dictate the composition and function of RIPK1-containing protein complexes.[5] A thorough understanding of these intricate signaling pathways, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutics targeting RIPK1 in a range of human diseases.[7][8] The continued investigation into the multifaceted roles of RIPK1 promises to unveil new avenues for therapeutic intervention in inflammatory and degenerative disorders.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting RIPK1 for the treatment of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of TNF–TNF Receptor 2 Signal in Regulatory T Cells and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABIN-1 Regulates RIPK1 Activation by Bridging M1 ubiquitination with K63 Deubiquitination in TNF-RSC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumour necrosis factor signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
The Discovery of Necrostatin-1: A Potent and Selective Inhibitor of RIP1 Kinase in Necroptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1][2][3][4] The discovery of Necrostatin-1 (Nec-1), a potent and selective small-molecule inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, has been instrumental in elucidating the molecular mechanisms of necroptosis and has opened new avenues for therapeutic intervention.[5][6][7][8] This technical guide provides an in-depth overview of the discovery of Nec-1, its mechanism of action as a RIP1 kinase inhibitor, and the key experimental methodologies used in its characterization. Quantitative data on its inhibitory activity are summarized, and the core signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Emergence of Necroptosis and the Need for Specific Inhibitors
For decades, necrosis was considered an unregulated and passive form of cell death. However, growing evidence has revealed a programmed form of necrosis, termed necroptosis, that is tightly regulated by a distinct signaling cascade.[4][9] This pathway can be initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), particularly when the apoptotic machinery is compromised.[2][4] A key mediator of necroptosis is the serine/threonine kinase RIP1 (also known as RIPK1).[2][5][10] The kinase activity of RIP1 is essential for the assembly of the "necrosome," a signaling complex that also includes RIP3 (RIPK3) and Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis.[2][3][9]
The critical role of RIP1 kinase in necroptosis highlighted the need for specific inhibitors to dissect its function and explore its therapeutic potential. This led to the discovery of necrostatins, a class of compounds that can prevent necroptotic cell death.[7][11][12] Among these, Necrostatin-1 has become the most widely studied and utilized tool compound for investigating necroptosis.[5][6]
The Discovery of Necrostatin-1
Necrostatin-1 was identified through a high-throughput chemical screen for inhibitors of TNF-α-induced, non-apoptotic cell death in a FADD-deficient variant of human Jurkat T cells.[5][7][12] This seminal work by Degterev and colleagues in 2005 laid the foundation for understanding regulated necrosis.[5][7][13] Subsequent studies in 2008 definitively identified RIP1 kinase as the specific cellular target of Nec-1.[5][8][14]
Experimental Workflow for the Discovery of Nec-1
The discovery of Nec-1 involved a multi-step process, beginning with a cell-based phenotypic screen and progressing to target identification and validation.
Mechanism of Action: Allosteric Inhibition of RIP1 Kinase
Necrostatin-1 is a potent and selective allosteric inhibitor of RIP1 kinase.[5][8][15] It binds to a hydrophobic pocket located between the N- and C-lobes of the kinase domain, distinct from the ATP-binding site.[5] This binding locks RIP1 in an inactive conformation, thereby preventing its autophosphorylation, a critical step for its kinase activation and the subsequent recruitment and phosphorylation of RIP3.[5][11] By inhibiting the kinase activity of RIP1, Nec-1 effectively blocks the formation of the necrosome and the downstream signaling cascade that leads to MLKL-mediated plasma membrane permeabilization and cell death.[1][2]
The Necroptosis Signaling Pathway and the Role of Nec-1
The canonical TNF-α-induced necroptosis pathway provides a clear illustration of Nec-1's mechanism of action.
Quantitative Data on Necrostatin-1 Activity
The inhibitory potency of Necrostatin-1 has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data for Nec-1 and its analogs.
Table 1: In Vitro and Cellular Activity of Necrostatin-1
| Parameter | Value | Cell Line / System | Conditions | Reference |
| EC50 | 490 nM | Jurkat cells | TNF-α-induced necroptosis | [16][17] |
| EC50 | 494 nM | - | Necroptosis Inhibition | |
| EC50 | 182 nM | - | RIP1 Kinase Inhibition | [17] |
| IC50 | 0.32 µM | - | RIP1 Kinase Inhibition | [15] |
Table 2: Comparison of Necrostatin-1 Analogs
| Compound | Target(s) | Key Characteristics | Reference |
| Necrostatin-1 (Nec-1) | RIP1, IDO | The original, potent inhibitor of necroptosis. Also inhibits indoleamine 2,3-dioxygenase (IDO). | [18][19] |
| Necrostatin-1s (Nec-1s) | RIP1 | A more stable and specific analog of Nec-1 that does not inhibit IDO. | [19] |
| Necrostatin-1i (Nec-1i) | IDO | An inactive analog of Nec-1 with respect to RIP1 inhibition, but still inhibits IDO. Often used as a negative control. | [19] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of necroptosis and the activity of its inhibitors. Below are protocols for key experiments used in the characterization of Necrostatin-1.
RIP1 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIP1.
-
Objective: To determine the IC50 of Necrostatin-1 against RIP1 kinase.
-
Materials:
-
Recombinant human RIP1 kinase domain.
-
[γ-32P]ATP or a fluorescence-based kinase assay kit.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Myelin Basic Protein (MBP) as a substrate.
-
Necrostatin-1 at various concentrations.
-
SDS-PAGE gels and autoradiography film or a fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Necrostatin-1 in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant RIP1 kinase, and the substrate (MBP).
-
Add the diluted Necrostatin-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for fluorescence assays).
-
Incubate the reaction at 30°C for 30-60 minutes.[16]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radiolabeled assays, visualize the phosphorylated substrate by autoradiography and quantify the band intensity.[16] For fluorescence assays, measure the signal on a plate reader according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each Necrostatin-1 concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Necroptosis Assay (Cell-Based)
This assay measures the ability of Nec-1 to protect cells from necroptotic stimuli.
-
Objective: To determine the EC50 of Necrostatin-1 in a cellular model of necroptosis.
-
Materials:
-
A suitable cell line (e.g., human Jurkat FADD-deficient, mouse L929, or human HT-29).
-
Cell culture medium and supplements.
-
Necroptotic stimulus:
-
Necrostatin-1 at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a membrane integrity dye like Propidium Iodide or Sytox Green).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of Necrostatin-1 for 1-2 hours.
-
Add the necroptotic stimulus (e.g., TNF-α + z-VAD-fmk) to the wells.
-
Incubate for 18-24 hours.
-
Measure cell viability using the chosen reagent according to the manufacturer's protocol.
-
Calculate the percentage of cell death inhibition for each Necrostatin-1 concentration and determine the EC50 value.
-
Target Engagement Assay: RIP1 Autophosphorylation
This assay confirms that Nec-1 inhibits its target, RIP1, within the cell by measuring the phosphorylation status of RIP1.
-
Objective: To assess the effect of Nec-1 on RIP1 autophosphorylation in response to a necroptotic stimulus.
-
Materials:
-
Cell line susceptible to necroptosis (e.g., MEFs, L929).
-
Necroptotic stimulus (e.g., TNF-α + z-VAD-fmk).
-
Necrostatin-1.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-RIP1 (e.g., Ser166), anti-total RIP1, and a loading control (e.g., anti-actin).
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat with Necrostatin-1 or vehicle for 1-2 hours.
-
Stimulate with the necroptotic cocktail for a shorter duration (e.g., 2-4 hours) to capture the signaling events before widespread cell death.
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform Western blotting using antibodies against phospho-RIP1, total RIP1, and a loading control.
-
Analyze the band intensities to determine the ratio of phosphorylated RIP1 to total RIP1.
-
Conclusion and Future Directions
The discovery of Necrostatin-1 as a selective RIP1 kinase inhibitor has been a landmark achievement in the field of cell death research.[5][7][8] It has not only provided a powerful tool to dissect the molecular intricacies of the necroptosis pathway but has also validated RIP1 kinase as a promising therapeutic target for a host of human diseases. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to study necroptosis and develop novel RIP1 inhibitors. Future research will likely focus on developing next-generation inhibitors with improved pharmacokinetic properties and exploring the therapeutic potential of targeting RIP1 kinase in a wider range of clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 5. invivogen.com [invivogen.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 12. Structure-activity relationship study of novel necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. a-msh-amide.com [a-msh-amide.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 19. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
The Role of RIPK1 in Neurodegenerative Diseases: A Technical Guide for Researchers
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, positioning it as a key therapeutic target in a range of neurodegenerative disorders, most notably Alzheimer's disease. This technical guide provides an in-depth analysis of RIPK1's core functions, its intricate signaling pathways, and its direct implications in the pathogenesis of neurodegeneration. We present a comprehensive summary of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the associated molecular cascades to support researchers and drug development professionals in this rapidly evolving field.
Introduction: RIPK1 at the Crossroads of Cell Fate and Neuroinflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a multifaceted role in cellular signaling, acting as a central node in the regulation of inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[1][2][3] Its activity is implicated in a variety of human diseases, and there is a growing body of evidence highlighting its pathogenic role in neurodegenerative conditions such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][5][6]
In the central nervous system (CNS), RIPK1 is a key mediator of neuroinflammatory responses, particularly within microglia, the resident immune cells of the brain.[7][8] Dysregulation of RIPK1 activity has been linked to the production of pro-inflammatory cytokines, microglial dysfunction, and subsequent neuronal damage.[7][9] Furthermore, RIPK1's function as a molecular switch between cell survival and death pathways makes it a critical determinant of neuronal fate in the face of pathological insults.[1][10] This guide will delve into the molecular mechanisms governed by RIPK1 and provide practical information for researchers investigating its role in neurodegeneration.
The Dual Role of RIPK1: Signaling Pathways in Survival and Death
RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which dictate its engagement in distinct signaling complexes and ultimately determine the cellular outcome.[3][11] The most well-characterized signaling cascade involving RIPK1 is initiated by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1.[12]
Complex I: A Pro-Survival and Pro-Inflammatory Hub
Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form a membrane-bound signaling platform known as Complex I.[12] Key components of this complex include TRADD, TRAF2, cIAP1/2, and RIPK1.[12] Within Complex I, RIPK1 is heavily ubiquitinated, a process that is crucial for the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[11][13]
Complex IIa: The Apoptotic Cascade
Under conditions where the pro-survival signaling from Complex I is compromised, such as the inhibition of cIAPs, RIPK1 can dissociate and form a cytosolic complex known as Complex IIa.[14] This complex consists of RIPK1, FADD, and pro-caspase-8.[14] The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation and the initiation of the apoptotic cascade.[15]
Complex IIb: The Necroptotic Execution
When caspase-8 activity is inhibited, either pharmacologically or genetically, RIPK1 can engage in the formation of another cytosolic complex, Complex IIb, also known as the necrosome.[1][14] This complex is characterized by the interaction of RIPK1 with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs).[15] Activated RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis.[1][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[16]
RIPK1 in Alzheimer's Disease: From Molecular Mechanisms to Pathology
A substantial body of evidence implicates RIPK1-mediated necroptosis and neuroinflammation in the pathogenesis of Alzheimer's disease.[2][12][17]
Elevated RIPK1 in the AD Brain
Post-mortem analyses of brain tissue from AD patients have revealed elevated levels of RIPK1 and other key necroptotic mediators.[18][19] The levels of RIPK1, RIPK3, and MLKL were found to be increased by two to three-fold in the hippocampi of AD patients compared to controls.[19] Furthermore, RIPK1 levels show a positive correlation with the Braak stage of the disease and a negative correlation with brain weight and cognitive scores, suggesting a direct link between RIPK1 activity and disease progression.[18][20] A transcriptomic microarray analysis also found that the mRNA for the endogenous RIPK1 inhibitor, Tak1, was decreased 1.33-fold in the brains of individuals over 60 compared to those under 40, suggesting an age-related increase in susceptibility to RIPK1-mediated damage.[11][19]
Microglial Dysfunction and the DAM Phenotype
In the context of AD, RIPK1 activation in microglia is associated with a shift towards a pro-inflammatory, disease-associated microglia (DAM) phenotype.[7][8][9] This transition is characterized by the upregulation of specific genes, including Cst7, which encodes the lysosomal cathepsin inhibitor Cystatin F.[7][9] The RIPK1-dependent induction of Cst7 can impair the phagocytic capacity of microglia, leading to reduced clearance of amyloid-beta (Aβ) plaques.[7][9] Inhibition of RIPK1 has been shown to promote the degradation of Aβ by microglia in vitro.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of RIPK1 in Alzheimer's disease and the effects of its inhibition.
Table 1: RIPK1 and Necroptosis Marker Levels in AD
| Marker | Fold Change in AD Brain (vs. Control) | Correlation with Disease Severity | Reference |
| RIPK1 mRNA | Significantly elevated | Positive correlation with Braak stage | [21][22] |
| RIPK1 Protein | 2- to 3-fold increase in hippocampus | Negative correlation with brain weight and MMSE scores | [18][19] |
| RIPK3 Protein | 2- to 3-fold increase in hippocampus | - | [19] |
| MLKL Protein | 2- to 3-fold increase in hippocampus | - | [19] |
| Tak1 mRNA (endogenous RIPK1 inhibitor) | 1.33-fold decrease in aged brains | - | [11][19] |
Table 2: Effects of RIPK1 Inhibition in Preclinical AD Models
| Intervention | Animal Model | Key Findings | Reference |
| Necrostatin-1s (Nec-1s) | APP/PS1 mice | Reduced Aβ plaque burden, decreased tau hyperphosphorylation, improved spatial memory | [11][23] |
| Necrostatin-1s (Nec-1s) | 5XFAD mice | Reduced neuronal loss | [11][19] |
| RIPK1D138N (kinase-dead) | APP/PS1 mice | Reduced plaque-associated microglia, decreased TNFα and IL-1β levels | [7][9] |
Table 3: IC50 Values of Common RIPK1 Inhibitors
| Inhibitor | Target | IC50 / EC50 | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | EC50 = 182 nM | [24] |
| GSK2982772 | Human RIPK1 | IC50 = 16 nM | [24][25] |
| GSK2982772 | Monkey RIPK1 | IC50 = 20 nM | [24][25] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of RIPK1 in neurodegeneration.
Western Blotting for RIPK1 in Brain Tissue
Protocol:
-
Tissue Homogenization: Homogenize frozen brain tissue (e.g., hippocampus or cortex) on ice in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13][26]
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[26]
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA protein assay kit.[26]
-
Sample Preparation: Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes. Load 20-40 µg of protein per lane.[26]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RIPK1 or its phosphorylated form (e.g., p-RIPK1 S166) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Perform densitometric analysis to quantify protein levels, normalizing to a loading control such as β-actin or GAPDH.[20]
Immunohistochemistry for p-RIPK1 in Mouse Brain Sections
Protocol:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Cryoprotect the brains in 30% sucrose. Section the brains at 30-40 µm using a cryostat or vibratome.[27][28]
-
Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required. This can be done by heating the sections in a citrate-based buffer.
-
Permeabilization and Blocking: Permeabilize the free-floating sections with 0.3% Triton X-100 in PBS for 15 minutes. Block non-specific binding with a blocking buffer (e.g., 5% normal donkey serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against p-RIPK1 (S166) diluted in blocking buffer for 24-48 hours at 4°C.
-
Washing: Wash the sections three times for 10 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain like DAPI. Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope.[21]
In Vitro Microglial Phagocytosis Assay of Amyloid-Beta
Protocol:
-
Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 24-well plate with coverslips.[4][7]
-
Preparation of Fluorescent Aβ: Prepare fluorescently labeled oligomeric Aβ42 (e.g., FAM-Aβ42).[4][7]
-
Treatment: Treat the microglia with RIPK1 inhibitors or vehicle for a specified time.
-
Phagocytosis: Add the fluorescent Aβ42 to the microglial culture and incubate for 1-3 hours to allow for phagocytosis.[4][7]
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular Aβ.
-
Fixation and Staining: Fix the cells with 4% PFA. Permeabilize and stain for a microglial marker like Iba1 and a nuclear counterstain (DAPI).[7]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the amount of internalized Aβ per cell by measuring the fluorescence intensity within the Iba1-positive cells.[4]
Conclusion and Future Directions
The evidence strongly supports a pivotal role for RIPK1 in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. Its dual function in regulating both neuroinflammation and programmed cell death makes it an attractive therapeutic target. The development of brain-penetrant RIPK1 inhibitors has shown promise in preclinical models, and some have advanced to clinical trials.[18][29]
Future research should focus on further elucidating the cell-type-specific roles of RIPK1 in the CNS, identifying the precise downstream effectors of RIPK1-mediated neurotoxicity, and discovering biomarkers to identify patient populations most likely to benefit from RIPK1-targeted therapies. The continued development and refinement of experimental protocols, such as those outlined in this guide, will be crucial for advancing our understanding of RIPK1 and translating these findings into effective treatments for neurodegenerative diseases.
References
- 1. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microglial Phagocytosis Assay [bio-protocol.org]
- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 mediates a disease-associated microglial response in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation of RIPK3- and MLKL-bound complexes [bio-protocol.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Plaque-Associated Oligomeric Amyloid-Beta Drives Early Synaptotoxicity in APP/PS1 Mice Hippocampus: Ultrastructural Pathology Analysis [frontiersin.org]
- 17. Microglia Phagocytosis Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 18. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Nec‐1 alleviates cognitive impairment with reduction of Aβ and tau abnormalities in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Western blot in homogenised mouse brain samples [protocols.io]
- 27. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 28. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Cellular Models for Studying RIP1 Kinase Inhibitor Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1][2][3][4] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and also contributes to inflammatory responses.[1][4][5] Consequently, RIPK1 has become an attractive therapeutic target for a range of conditions, including inflammatory diseases and neurodegeneration.[6][7][8] The development and evaluation of small molecule inhibitors of RIPK1 kinase activity rely on robust and well-characterized cellular models. These models are essential for assessing inhibitor potency, selectivity, and mechanism of action.
This document provides detailed application notes and protocols for utilizing various cellular models to study the effects of RIPK1 kinase inhibitors. It is intended to guide researchers in selecting appropriate cell lines, inducing necroptosis, and performing key experiments to characterize inhibitor efficacy.
I. Cellular Models for RIPK1 Inhibition Studies
A variety of human and murine cell lines are commonly used to investigate RIPK1-mediated necroptosis. The choice of cell line often depends on the specific research question, the expression levels of key necroptotic pathway proteins (RIPK1, RIPK3, MLKL), and the desired experimental readout.
Commonly Used Cell Lines:
-
HT-29 (Human colorectal adenocarcinoma): A widely used cell line that is sensitive to TNFα-induced necroptosis when apoptosis is inhibited.[9][10]
-
L929 (Murine fibrosarcoma): A classic model for studying TNFα-induced necroptosis.[6][7][10]
-
Jurkat (Human T-lymphocyte): FADD-deficient Jurkat cells are particularly useful for studying RIPK1-dependent apoptosis and necroptosis.[11]
-
U937 (Human monocytic leukemia): A human cell line of hematopoietic origin used to model necroptosis.[10]
-
J774A.1 (Murine macrophage-like): A murine macrophage cell line suitable for studying inflammation and necroptosis.[10]
-
Mouse Embryonic Fibroblasts (MEFs): Primary or immortalized MEFs are valuable for genetic studies, as knock-out or knock-in models for components of the necroptosis pathway can be readily generated.[12][13]
II. Quantitative Data of RIPK1 Inhibitors in Cellular Models
The efficacy of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based necroptosis protection assays. The following tables summarize publicly available data for several common RIPK1 inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50)
| Inhibitor | Target | IC50 (nM) | Assay | Source |
| RIPA-56 | RIPK1 | 13 | Not Specified | [6][7] |
| RI-962 | RIPK1 | 5.9 | ADP-Glo | [10] |
| Compound 71 | RIPK1 | 167 | ADP-Glo | [6][7] |
| Compound 72 | RIPK1 | 178 | ADP-Glo | [6][7] |
| GNE684 | human RIPK1 | 21 | Not Specified | [6] |
| GNE684 | mouse RIPK1 | 189 | Not Specified | [6] |
| GNE684 | rat RIPK1 | 691 | Not Specified | [6] |
| Compound 24 | RIPK1 | 2010 | ADP-Glo | [9] |
| Compound 41 | RIPK1 | 2950 | ADP-Glo | [9] |
Table 2: Cellular Necroptosis Inhibition (EC50)
| Inhibitor | Cell Line | Inducing Agent | EC50 (nM) | Source |
| RIPA-56 | L929 | TZS | 27 | [6][7] |
| RI-962 | HT-29 | TSZ | 10.0 | [10] |
| RI-962 | L929 | TSZ | 4.2 | [10] |
| RI-962 | J774A.1 | TSZ | 11.4 | [10] |
| RI-962 | U937 | TSZ | 17.8 | [10] |
| Cpd22 | HT-29 | Not Specified | 2.0 | [6] |
| Cpd22 | L929 | Not Specified | 15 | [6] |
| Nec-1s | FADD-deficient Jurkat | Not Specified | 50 | [11] |
| Compound 71 | L929 | TNFα | 430 | [6][7] |
| Compound 72 | L929 | TNFα | 640 | [6][7] |
| Compound 24 | HT-29 | TSZ | 6770 | [9] |
| Compound 41 | HT-29 | TSZ | 68700 | [9] |
TSZ: TNFα, SMAC mimetic, and Z-VAD-FMK
III. Signaling Pathways and Experimental Workflows
A. RIPK1 Signaling Pathway in Necroptosis
The following diagram illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway. Upon TNFα binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to pro-survival NF-κB activation.[1][8] However, under conditions where apoptosis is inhibited (e.g., by a pan-caspase inhibitor), RIPK1 kinase activity is triggered, leading to the formation of the necrosome (Complex IIb) with RIPK3.[5] RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, lytic cell death.[14]
Caption: TNFα-induced RIPK1-mediated necroptosis signaling pathway.
B. Experimental Workflow for Assessing RIPK1 Inhibitor Efficacy
The following workflow outlines the key steps for evaluating the efficacy of a RIPK1 kinase inhibitor in a cell-based necroptosis assay.
Caption: General workflow for evaluating RIPK1 inhibitor efficacy in vitro.
IV. Experimental Protocols
A. Protocol for Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNFα, a SMAC mimetic (e.g., SM-164 or LCL161), and a pan-caspase inhibitor (z-VAD-FMK).
Materials:
-
HT-29 cells (ATCC® HTB-38™)
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNFα (e.g., PeproTech)
-
SMAC mimetic (e.g., SM-164, LCL161)
-
z-VAD-FMK (e.g., InvivoGen)
-
RIPK1 kinase inhibitor of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT-29 cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Necroptosis Induction:
-
Prepare a 2X working solution of the necroptosis-inducing cocktail in culture medium (e.g., 40 ng/mL TNFα, 200 nM SM-164, 40 µM z-VAD-FMK). Final concentrations will be 20 ng/mL TNFα, 100 nM SM-164, and 20 µM z-VAD-FMK.[15]
-
Add 50 µL of the 2X necroptosis-inducing cocktail to each well.
-
Include appropriate controls: untreated cells, cells treated with inducing agents only, and cells treated with inhibitor only.
-
-
Incubation:
-
Incubate the plate for 6 to 24 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control (100% viability) and the inducing agent-only control (0% protection).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
B. Protocol for Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol allows for the biochemical confirmation of RIPK1 inhibition by assessing the phosphorylation status of RIPK1 and its downstream target, MLKL.
Materials:
-
Cells treated as described in the necroptosis induction protocol (using 6-well plates for sufficient protein yield).
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
After the desired incubation period, place the culture plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-RIPK1/RIPK1 and p-MLKL/MLKL ratios with increasing inhibitor concentration confirms the on-target effect of the RIPK1 inhibitor.
-
V. Conclusion
The cellular models and protocols described herein provide a robust framework for the preclinical evaluation of RIPK1 kinase inhibitors. Careful selection of cell lines, appropriate induction of necroptosis, and a combination of cell viability and biochemical assays are crucial for accurately characterizing the potency and mechanism of action of these promising therapeutic agents. The provided data and workflows serve as a valuable resource for researchers in the field of cell death and drug discovery.
References
- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 13. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Animal Models of TNF-Induced Lethal Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. However, excessive or dysregulated TNF-α production can lead to a systemic inflammatory response syndrome (SIRS), culminating in shock, multi-organ failure, and death. Animal models that recapitulate the lethal effects of TNF-α are indispensable tools for understanding the pathophysiology of TNF-mediated diseases and for the preclinical evaluation of therapeutic inhibitors.
These application notes provide detailed protocols for two widely used murine models of TNF-induced lethal shock: the D-galactosamine (D-GalN) sensitized model and the Actinomycin D (ActD) sensitized model. These models are characterized by their high sensitivity to TNF-α, leading to a rapid and reproducible lethal phenotype. Also included are summaries of quantitative data for inhibitor testing, key signaling pathways, and a generalized experimental workflow.
Animal Models of TNF-Induced Lethal Shock
The administration of exogenous TNF-α to mice at high doses can induce a lethal shock-like state. However, the required doses are often very high. To increase the sensitivity of the animals to the cytotoxic effects of TNF-α, sensitizing agents such as D-galactosamine or Actinomycin D are commonly used. These agents inhibit transcription and protein synthesis, thereby blocking the expression of protective molecules that are normally induced by TNF-α, such as anti-apoptotic proteins. This sensitization dramatically reduces the amount of TNF-α required to induce lethality.
Data Presentation: In Vivo Models of TNF-Induced Lethality
The following table summarizes typical experimental parameters for inducing lethal shock in mice using TNF-α or LPS (to induce endogenous TNF-α) with sensitizing agents.
| Model Component | D-Galactosamine (D-GalN) Sensitized Model | Actinomycin D (ActD) Sensitized Model | Reference(s) |
| Animal Strain | BALB/c, C57BL/6 | C57BL/6, BALB/c | [1] |
| Sensitizing Agent | D-Galactosamine | Actinomycin D | [2],[1] |
| Sensitizing Agent Dose | 20 mg/mouse (i.p.) | 5-10 µg/ml in cell culture, in vivo doses vary | [2],[3] |
| Challenge Agent | Recombinant murine TNF-α or LPS | Recombinant murine TNF-α | [1] |
| Challenge Agent Dose | TNF-α: 1-10 µg/kg (i.v.) or LPS: 10 µg/kg (i.p.) | TNF-α: 10 ng/ml (in vitro) | [1],[4],[3] |
| Route of Administration | D-GalN: i.p.; TNF-α: i.v. or i.p.; LPS: i.p. | i.p. or i.v. for in vivo studies | [1] |
| Typical Endpoint | Survival over 24-72 hours | Survival, cellular apoptosis | [1] |
Data Presentation: Efficacy of TNF-α Inhibitors
This table provides examples of the efficacy of different classes of TNF-α inhibitors in the D-GalN/LPS-induced lethal shock model.
| Inhibitor | Class | Animal Model | Inhibitor Dose & Route | Efficacy (Survival) | Reference(s) |
| Anti-TNF-α Antibody | Monoclonal Antibody | D-GalN/LPS in mice | 0.5 mg (i.p.) | Significantly increased survival compared to control | [5] |
| C87 | Small Molecule | D-GalN/LPS in mice | 10 mg/kg (i.p.) | ~80% survival at 24h vs ~20% in control | [6] |
| Benpyrine | Small Molecule | Endotoxemic murine model | Not specified | Potently inhibits TNF-α-induced cytotoxicity | [7] |
| YVAD-CMK | Caspase Inhibitor | D-GalN/LPS in mice | Not specified | Protects from mortality | [1] |
Experimental Protocols
Protocol 1: D-Galactosamine Sensitized TNF-α/LPS-Induced Lethal Shock
This protocol describes the induction of lethal shock in mice using D-galactosamine as a sensitizing agent, followed by a challenge with either recombinant TNF-α or lipopolysaccharide (LPS) to induce endogenous TNF-α.
Materials:
-
8-10 week old mice (e.g., BALB/c or C57BL/6)
-
D-Galactosamine (Sigma-Aldrich)
-
Recombinant murine TNF-α (e.g., R&D Systems) or LPS (from E. coli O111:B4, Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes and needles (27-30 gauge)
-
Animal monitoring equipment (for temperature, etc.)
-
Test inhibitor and vehicle control
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve D-galactosamine in sterile saline to a final concentration of 100 mg/ml.
-
Dilute recombinant murine TNF-α or LPS in sterile saline to the desired final concentration. The final injection volume should be approximately 200 µl.[1]
-
Prepare the test inhibitor in a suitable vehicle.
-
-
Inhibitor Administration:
-
Administer the test inhibitor or vehicle control to the mice at the appropriate time before the challenge. The timing of administration will depend on the pharmacokinetic properties of the inhibitor. This can range from 30 minutes to several hours before the challenge.
-
-
Sensitization and Challenge:
-
Monitoring:
-
Monitor the mice for signs of shock, including lethargy, piloerection, and hypothermia.
-
Record survival at regular intervals (e.g., every 2-4 hours) for up to 72 hours.
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test.
-
At the time of euthanasia or at specific time points, blood and tissue samples can be collected for analysis of cytokine levels (e.g., TNF-α, IL-6) and histological examination of organ damage (e.g., liver, lung).
-
Protocol 2: Actinomycin D Sensitized TNF-α-Induced Cell Death (In Vitro)
This protocol is for in vitro studies to assess the potentiation of TNF-α-induced apoptosis by Actinomycin D in cell culture, which is the underlying principle of the in vivo sensitization model.
Materials:
-
L929 fibrosarcoma cells or other TNF-α sensitive cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Actinomycin D (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., MTT, crystal violet, or apoptosis detection kit)
-
Test inhibitor and vehicle control
Procedure:
-
Cell Seeding: Seed L929 cells in 96-well plates at a density of 2-5 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Sensitization and Challenge:
-
Add Actinomycin D to the cell culture medium to a final concentration of 1 µg/ml.
-
Immediately after adding Actinomycin D, add recombinant murine TNF-α to a final concentration of 1-10 ng/ml.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Assessment of Cell Viability:
-
Assess cell viability using a standard method such as the MTT assay or crystal violet staining.
-
Alternatively, apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or apoptosis for each treatment group.
-
Determine the IC50 of the test inhibitor.
-
Mandatory Visualizations
TNF-α Signaling Pathways
Caption: TNF-α signaling through TNFR1 activates both pro-survival/inflammatory (NF-κB) and apoptotic pathways.
Experimental Workflow for TNF-α Inhibitor Testing
Caption: A generalized workflow for in vivo testing of TNF-α inhibitors in a lethal shock model.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing RIP1 Kinase Inhibitors for In Vitro Necroptosis Studies
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of necroptosis, a form of regulated cell death.
Introduction to Necroptosis and the Role of RIP1 Kinase
Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[2][3]
A key regulator of the necroptosis pathway is Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5] Following stimulation by death receptors such as the TNF receptor (TNFR), RIPK1 can initiate a signaling cascade that leads to either cell survival, apoptosis, or necroptosis, depending on the cellular context.[6][7] In the context of necroptosis, the kinase activity of RIPK1 is essential.[4][8] Upon activation, RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like (MLKL) protein.[8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[6][10]
Given the central role of its kinase activity in initiating necroptosis, RIPK1 has emerged as a critical therapeutic target. Small molecule inhibitors of RIPK1 kinase are invaluable tools for studying the mechanisms of necroptosis in vitro and for exploring its therapeutic potential.[11][12][13]
RIP1 Kinase Inhibitors: Tools for Studying Necroptosis
Several small molecule inhibitors targeting the kinase activity of RIPK1 have been developed. These inhibitors are essential for dissecting the necroptotic signaling pathway and confirming the involvement of RIPK1 in a particular cell death process. The most widely used and well-characterized RIPK1 inhibitor is Necrostatin-1 (Nec-1).[1][4]
Mechanism of Action of RIP1 Kinase Inhibitors
RIPK1 kinase inhibitors, such as Necrostatin-1, act as allosteric inhibitors.[4] They bind to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[4] This prevents the autophosphorylation of RIPK1 and its subsequent activation of RIPK3, thereby blocking the downstream events of the necroptosis cascade.[9]
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 10. embopress.org [embopress.org]
- 11. Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of RIP1 Kinase Inhibitors in Models of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress, integrating signaling pathways for inflammation and cell death.[1][2] As a serine/threonine kinase, RIPK1's activity is a key determinant in the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[3] Dysregulation of RIPK1 is implicated in the pathogenesis of numerous neurodegenerative and inflammatory diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS).[4][5][6] Its activation in microglia and other CNS cells can trigger pro-inflammatory cytokine production and programmed cell death pathways, namely apoptosis and a lytic, inflammatory form of cell death called necroptosis.[3][7]
Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate neuroinflammation and prevent neuronal loss.[4][8] Small molecule inhibitors, such as Necrostatin-1 (Nec-1) and its more stable analog Nec-1s, as well as next-generation brain-penetrant compounds like SAR443820 (DNL788), have been instrumental in elucidating the role of RIPK1 in preclinical models and are now advancing into clinical trials.[9][10] These application notes provide a summary of the key findings, data, and detailed protocols for utilizing RIPK1 kinase inhibitors in relevant in vitro and in vivo models of neuroinflammation.
RIPK1 Signaling Pathways in Neuroinflammation
RIPK1 is a central node in the TNF receptor 1 (TNFR1) signaling pathway. Upon TNF-α binding, TNFR1 recruits a series of proteins to form a plasma membrane-bound complex known as Complex I. This complex promotes the K63-linked ubiquitylation of RIPK1, which serves as a scaffold to activate the NF-κB and MAPK pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[3]
Under conditions where components of Complex I are deubiquitylated or when cellular inhibitors of apoptosis proteins (cIAPs) are depleted, RIPK1 can dissociate from the membrane and nucleate the formation of cytosolic death-inducing complexes.
-
Complex IIa (Apoptosome): RIPK1 associates with FADD and Caspase-8, leading to Caspase-8 activation and subsequent RIPK1-dependent apoptosis (RDA).[1][3]
-
Complex IIb (Necrosome): When Caspase-8 is inhibited or absent, RIPK1 interacts with RIPK3 via their respective RHIM domains.[3] This interaction leads to the phosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[11][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption, lytic cell death, and the release of damage-associated molecular patterns (DAMPs) that amplify the inflammatory response.[11]
Figure 1: Simplified RIPK1 signaling cascade downstream of TNFR1.
Data Presentation: RIPK1 Inhibitors in Neuroinflammation Models
The efficacy of RIPK1 kinase inhibitors has been demonstrated across a range of preclinical models of neurodegenerative diseases. The following tables summarize key quantitative data from these studies.
Table 1: Application of RIPK1 Inhibitors in Alzheimer's Disease (AD) Models
| Inhibitor | Model | Dose / Concentration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Necrostatin-1s (Nec-1s) | APP/PS1 Mice | Not Specified | Reduced Aβ plaque burden and levels of pro-inflammatory cytokines; improved spatial memory performance. | [9][13] |
| Necrostatin-1s (Nec-1s) | 5XFAD Mice | Not Specified | Reduced neuronal cell loss. | [9][13] |
| Necrostatin-1s (Nec-1s) | TauP301S Mice | Not Specified | Improved cognitive deficits. | [14] |
| RIPA-56 | Diabetic Mouse Model | 300 mg/kg in chow | Prevented activation of necroptotic markers associated with diabetic kidney disease. | [9] |
| 7-Cl-O-Nec-1 (Nec-1s) | PSAPP Mice | Oral Administration | Reduced amyloid plaques and improved behavior and memory. |[15] |
Table 2: Application of RIPK1 Inhibitors in Parkinson's Disease (PD) Models
| Inhibitor | Model | Dose / Concentration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Necrostatin-1 (Nec-1) | MPTP-induced Mice | Not Specified | Protected against loss of dopaminergic cell viability and mitigated neuroinflammation. | [9][13] |
| Necrostatin-1 (Nec-1) | 6-OHDA-induced Mice | Not Specified | Protected against loss of dopaminergic cell viability. | [9] |
| Necrostatin-1s (Nec-1s) | MPTP-induced Mice | Not Specified | Alleviated behavioral impairment; exerted neuroprotective and anti-inflammatory effects. | [5][10] |
| Necrostatin-1s (Nec-1s) | OPA1-mutant iPSC-derived neurons | Not Specified | Promoted neuronal survival, comparable to pan-caspase inhibitor Z-VAD. |[11] |
Table 3: Application of RIPK1 Inhibitors in Multiple Sclerosis (MS) Models
| Inhibitor | Model | Dose / Concentration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Necrostatin-1s (Nec-1s) | EAE Mice | Not Specified | Ameliorated disease pathology, improved behavior, and attenuated cytokine increase. | [4] |
| RIPK1 inh-1 (Sanofi) | EAE Mice (C57BL/6) | 30 or 60 mg/kg, BID | Dose-dependently attenuated clinical disease progression when administered therapeutically. | [7] |
| CNS-penetrant tool compound | EAE Mice | Not Specified | Ameliorated disease severity and plasma neurofilament levels; reduced TSPO levels in spinal cord. |[16] |
Table 4: Application of RIPK1 Inhibitors in Other Neuroinflammation Models
| Inhibitor | Model | Dose / Concentration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Necrostatin-1s (Nec-1s) | Subarachnoid Hemorrhage (SAH) Mice | Not Specified | Mitigated neuroinflammation, neuronal apoptosis, brain edema, and neurobehavioral deficits. | [1] |
| Necrostatin-1s (Nec-1s) | LPS-induced Depression Mice | Not Specified | Mitigated depressive-like behaviors and reduced levels of cytokines, IBA-1, and GFAP. | [17] |
| GSK2982772 | AAV-TAUP301L Mice | Not Specified | Reduced the reactive astrocyte response triggered by TAU overexpression. | [18] |
| Necrostatin-1 (Nec-1) | Ischemic Stroke Mice | Not Specified | Inhibited ischemia-induced increases in RIPK3 and MLKL; reduced ischemic brain damage volume. |[19] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of RIPK1 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Necroptosis Inhibition Assay in Microglial Cells
This protocol describes how to induce and inhibit necroptosis in a microglial cell line (e.g., BV2) to assess the efficacy of a RIPK1 inhibitor.[10][20][21]
Objective: To quantify the protective effect of a RIPK1 inhibitor against induced necroptosis in microglia.
References
- 1. Inhibiting RIPK1-driven neuroinflammation and neuronal apoptosis mitigates brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 inhibitor ameliorates the MPP+/MPTP-induced Parkinson's disease through the ASK1/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological Inhibition of Necroptosis Protects from Dopaminergic Neuronal Cell Death in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Necroptosis and Alzheimer’s Disease: Pathogenic Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the neuroinflammatory role of RIP1 kinase - Junying Yuan [grantome.com]
- 16. congress.sanofimedical.com [congress.sanofimedical.com]
- 17. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection [frontiersin.org]
- 19. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Live-Cell Imaging of Necroptosis Inhibition by RIP1 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of various diseases, including inflammatory and neurodegenerative disorders.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[3] A key regulator of this process is the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4] The kinase activity of RIPK1 is crucial for the initiation of the necroptotic signaling cascade, making it a prime therapeutic target.[5][6]
Live-cell imaging provides a powerful tool for the real-time, quantitative analysis of necroptosis and the efficacy of inhibitory compounds.[7][8] This document provides detailed protocols for inducing necroptosis, performing live-cell imaging to monitor its progression, and evaluating the inhibitory effects of RIPK1 kinase inhibitors.
Necroptosis Signaling Pathway
Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), a signaling cascade is initiated.[9][10] In the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a complex called the necrosome.[11][12] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[5][9] Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[13][14] RIPK1 kinase inhibitors, such as Necrostatin-1 (Nec-1), block the autophosphorylation of RIPK1, thereby preventing the formation of the necrosome and inhibiting necroptosis.[9][15]
Experimental Protocols
Protocol 1: Induction of Necroptosis in a Cellular Model
This protocol describes the induction of necroptosis in a suitable cell line, such as human HT-29 or murine L929 cells, which are commonly used for studying this pathway.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α), human or mouse as appropriate
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
RIPK1 kinase inhibitor (e.g., Necrostatin-1)
-
96-well clear-bottom black imaging plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HT-29 or L929 cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of TNF-α, SMAC mimetic, z-VAD-FMK, and the RIPK1 kinase inhibitor in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare working solutions by diluting the stock solutions in a complete cell culture medium.
-
Inhibitor Pre-treatment: Remove the culture medium from the wells and wash once with PBS. Add fresh medium containing the desired concentrations of the RIPK1 kinase inhibitor or vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Necroptosis Induction: To induce necroptosis, add the necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) to the wells already containing the inhibitor or vehicle.
-
Incubation: Place the plate in a live-cell imaging system for real-time monitoring.
Protocol 2: Live-Cell Imaging of Necroptosis
This protocol details the use of fluorescent probes to monitor necroptosis in real-time. The combination of a membrane-impermeable DNA dye (e.g., Propidium Iodide or SYTOX Green) and an apoptosis indicator (e.g., a caspase-3/7 sensor) allows for the specific detection of necroptotic cells.
Materials:
-
Cells undergoing necroptosis induction (from Protocol 1)
-
Propidium Iodide (PI) or SYTOX Green Nucleic Acid Stain
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Reagent Addition: Just before inducing necroptosis (Protocol 1, step 4), add the membrane-impermeable dye (e.g., PI at 1 µg/mL) to the culture medium.
-
Image Acquisition: Place the 96-well plate into the live-cell imaging system. Set up the image acquisition parameters to capture both phase-contrast and fluorescence images (e.g., red fluorescence for PI) at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 24-48 hours).
-
Image Analysis: Use image analysis software to quantify the number of fluorescently labeled (necrotic) cells over time. The number of necrotic cells can be normalized to the total number of cells (determined by phase-contrast or a nuclear counterstain like Hoechst 33342, if used as an endpoint stain).
-
Data Plotting: Plot the percentage of necrotic cells against time to generate kinetic curves for each treatment condition.
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment to assess the inhibition of necroptosis by RIPK1 kinase inhibitors.
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized in tables for clear comparison of the effects of different treatments.
Table 1: Example Reagent Concentrations for Necroptosis Induction
| Reagent | Cell Line | Concentration | Reference |
| TNF-α | HT-29 | 100 ng/mL | [16] |
| SMAC mimetic | HT-29 | 1 µM | [16] |
| z-VAD-FMK | HT-29 | 25 µM | [16] |
| TNF-α | L929 | 10 ng/mL | [17] |
| z-VAD-FMK | L929 | 10 µM | [17] |
Table 2: Example Data on Inhibition of Necroptosis by a RIPK1 Kinase Inhibitor
| Treatment Group | Necrotic Cells (%) at 24h (Mean ± SD) |
| Vehicle Control | 5 ± 2 |
| Necroptosis Induction Cocktail | 85 ± 7 |
| Cocktail + 10 µM Necrostatin-1 | 15 ± 4 |
| Cocktail + 30 µM Necrostatin-1 | 8 ± 3 |
Note: The data presented in Table 2 is illustrative and will vary depending on the cell line, specific inhibitors, and experimental conditions.
Conclusion
Live-cell imaging is an indispensable tool for studying the dynamic process of necroptosis and for evaluating the efficacy of potential therapeutic inhibitors. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to investigate the role of RIPK1 kinase in necroptosis and to screen for novel inhibitors. The real-time, quantitative data obtained from these assays can provide valuable insights into the mechanism of action of new drug candidates.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. RIPK1 - Wikipedia [en.wikipedia.org]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 9. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 13. Development of novel methods that monitor necroptosis and the release of DAMPs at the single cell resolution [cell-stress.com]
- 14. Development of novel methods that monitor necroptosis and the release of DAMPs at the single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 16. Phenytoin inhibits necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Properties of RIP1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein 1 (RIP1) kinase has emerged as a critical regulator of inflammatory signaling pathways, particularly necroptosis, a form of programmed cell death.[1][2] Its role in mediating cell death and inflammation has positioned it as a key therapeutic target for a variety of autoimmune, inflammatory, and neurodegenerative diseases.[3][4] Small molecule inhibitors of RIP1 kinase may offer new treatment opportunities in these areas.[1] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of notable RIP1 kinase inhibitors, along with standardized protocols for their evaluation.
The RIP1 Kinase Signaling Pathway in Necroptosis
RIP1 kinase is a central player in the tumor necrosis factor (TNF)-alpha signaling pathway.[2][5] Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which typically promotes cell survival via NF-κB activation.[6] However, under conditions where components of Complex I are inhibited or in the absence of caspase-8 activity, RIPK1 can dissociate and form a cytoplasmic complex with RIPK3, known as the necrosome.[7][8] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate effector of necroptosis.[5][8] Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and inflammatory cell death.[8][9] RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the formation of the necrosome and subsequent necroptotic cell death.[10]
References
- 1. Inhibitors of RIP1 kinase: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Application Notes and Protocols for RIPK1 Inhibitor Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key assays used to measure the target engagement of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in cellular and tissue contexts. Understanding and quantifying the interaction between a drug and its target is crucial for the development of novel therapeutics, providing insights into pharmacokinetics, pharmacodynamics, and clinical efficacy.[1][2][3]
Cellular Thermal Shift Assay (CETSA®) for RIPK1 Target Engagement
Application Note:
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to monitor the binding of a ligand to its target protein in a native cellular environment, including cells, tissues, and whole blood.[4][5][6][7] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When a RIPK1 inhibitor binds to RIPK1, the resulting complex is more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble RIPK1 remaining, a "melting curve" can be generated.[7] A shift in this curve to a higher temperature in the presence of an inhibitor indicates target engagement.[8] This technique is invaluable as it does not require modification of the compound or the protein and can be applied across all stages of drug discovery, from initial screening to preclinical and clinical studies.[3][4][5] CETSA can be performed in various formats, including Western blotting for single-protein analysis or in higher-throughput plate-based formats like AlphaLISA® or MSD®.[6][9]
Visualization of CETSA Workflow:
Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
This protocol is adapted for use with intact cells, such as the human colon adenocarcinoma cell line HT-29.[10]
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A)
-
RIPK1 inhibitor(s) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody against RIPK1 (e.g., Cell Signaling #3493)[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HT-29 cells to ~80-90% confluency.
-
Treat cells with the desired concentrations of RIPK1 inhibitor or vehicle for a specified time (e.g., 1-3 hours) in a humidified incubator at 37°C.[12]
-
-
Cell Harvesting:
-
Heat Treatment:
-
Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the samples to the same protein concentration.
-
Analyze the amount of soluble RIPK1 by Western blotting using a specific anti-RIPK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity at each temperature to the intensity of the unheated (room temperature) sample.[5]
-
Plot the normalized soluble RIPK1 fraction against the temperature to generate a melt curve.
-
Determine the aggregation temperature (Tagg) or compare the curves between vehicle and inhibitor-treated samples. A shift to the right indicates stabilization and target engagement.[5]
-
Isothermal Dose-Response (ITDR) CETSA: To determine the potency (EC50) of an inhibitor, cells are treated with a range of inhibitor concentrations and then heated to a single, optimized temperature (e.g., 47°C for 8 minutes for RIPK1 in HT-29 cells).[5][10] The amount of soluble RIPK1 is then plotted against the inhibitor concentration to generate a dose-response curve.[10]
NanoBRET™ Target Engagement Assay
Application Note:
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a sensitive, plate-based method for quantifying compound binding to a specific kinase in live cells.[13] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[13] In this system, RIPK1 is expressed as a fusion protein with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP-binding site of RIPK1 serves as the energy acceptor.[13][14] When the tracer is bound to the NanoLuc-RIPK1 fusion, a BRET signal is generated. A test compound that also binds to RIPK1 will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[13] This allows for the quantitative measurement of inhibitor affinity (apparent Ki) in a live-cell, equilibrium context.[15]
Experimental Protocol: NanoBRET™ for RIPK1
This protocol is a general guide based on the NanoBRET™ TE Intracellular Kinase Assay system.
Materials:
-
HEK293 cells[14]
-
Opti-MEM® I Reduced Serum Medium
-
NanoLuc®-RIPK1 Fusion Vector and Transfection Carrier DNA[16]
-
Transfection reagent (e.g., FuGENE® HD)
-
RIPK1 inhibitor(s) and vehicle control (DMSO)
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[16]
-
BRET-capable plate reader
Procedure:
-
Cell Transfection (Day 1):
-
Prepare a mixture of NanoLuc®-RIPK1 Fusion Vector and Transfection Carrier DNA (e.g., at a 1:9 ratio).[16]
-
Transfect HEK293 cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells in culture medium into white assay plates and incubate for ~24 hours.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the RIPK1 inhibitor(s) in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM® at the recommended concentration (e.g., 0.33µM final concentration for Tracer K-9).[16]
-
Remove the culture medium from the cells.
-
Add the inhibitor dilutions (or vehicle) to the wells, followed immediately by the tracer solution.
-
Equilibrate the plate at 37°C in a CO2 incubator for a set period (e.g., 1-2 hours).[14]
-
-
Signal Detection (Day 2):
-
Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a BRET-capable luminometer, measuring both donor (e.g., 460nm) and acceptor (e.g., 618nm) emissions simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of the inhibitor in displacing the tracer in live cells.[14]
-
Antibody-Based Immunoassay (TEAR1)
Application Note:
The Target Engagement Assessment for RIPK1 (TEAR1) assay is a novel, competitive immunoassay designed to directly measure the binding of specific RIPK1 inhibitors to their target in cells and tissues.[1][2] This method utilizes a pair of immunoassays. One assay measures the total amount of RIPK1 protein, irrespective of inhibitor binding (TOTAL-RIPK1). The second assay uses a specific antibody that only recognizes RIPK1 when it is not bound by the inhibitor (FREE-RIPK1).[1] The binding of certain inhibitors, such as benzoxazepinones (BOAz), induces a conformational change in the RIPK1 activation loop, which masks the epitope for the "FREE-RIPK1" antibody.[1] Therefore, in the presence of a binding inhibitor, the signal in the FREE-RIPK1 assay decreases in a concentration-dependent manner, while the TOTAL-RIPK1 signal remains unchanged.[1] The percentage of target engagement can then be calculated from the ratio of these two measurements. This assay is particularly useful for preclinical and clinical studies to correlate drug levels with target occupancy in blood and tissue samples.[1]
Experimental Protocol: TEAR1 Assay
This protocol describes the general steps for performing the TEAR1 immunoassay on cell lysates.[1]
Materials:
-
Cell or tissue lysates
-
RIPK1 inhibitor(s)
-
96-well plates for immunoassays (e.g., Meso-Scale Diagnostics)[2]
-
Capture Antibody: Mouse anti-human RIPK1 antibody (e.g., Abcam ab72139)[1]
-
Detection Antibody (FREE-RIPK1): Rabbit anti-human RIPK1 antibody (e.g., Cell Signaling #3493)[1]
-
Detection Antibody (TOTAL-RIPK1): Rabbit anti-human RIPK1 antibody (e.g., Abcam ab125072)[1]
-
Detection system-compatible secondary antibodies (e.g., SULFO-TAG conjugated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking/Assay Diluent (e.g., 1% BSA in PBS)
-
Plate reader compatible with the detection system (e.g., electrochemiluminescence)
Procedure:
-
Plate Coating:
-
Coat two separate 96-well plates with the mouse anti-human RIPK1 capture antibody (e.g., 1 µg/mL) and incubate overnight at 4°C.[2]
-
-
Sample Preparation and Incubation:
-
Prepare cell or tissue lysates. For in vitro experiments, incubate lysates with increasing concentrations of the RIPK1 inhibitor for a set period (e.g., 24 hours at 4°C).[1]
-
Wash the coated plates and block them.
-
Add the treated lysates (or standards) to the wells of both plates and incubate for 2 hours at room temperature.[1]
-
-
Detection Antibody Incubation:
-
Secondary Antibody and Reading:
-
Wash the plates.
-
Add the appropriate labeled secondary antibody and incubate as required.
-
Wash the plates, add read buffer, and measure the signal on a compatible plate reader.
-
-
Data Analysis:
-
Plot the signal for both FREE-RIPK1 and TOTAL-RIPK1 against the inhibitor concentration.
-
The FREE-RIPK1 signal should decrease with increasing inhibitor concentration, while the TOTAL-RIPK1 signal remains constant.[1]
-
Calculate the percent target engagement at each concentration using the formula: % TE = (1 - (FREE-RIPK1_signal / TOTAL-RIPK1_signal)) * 100
-
Determine the IC50 value from the resulting dose-response curve.[1]
-
Pharmacodynamic (PD) Biomarker Assays
Application Note:
While direct target engagement assays measure the physical interaction of an inhibitor with RIPK1, pharmacodynamic (PD) biomarker assays measure the functional consequences of this engagement. A key event in RIPK1 activation is its autophosphorylation at specific serine residues, such as Ser166.[8][17] This phosphorylation event is a critical biomarker for RIPK1 kinase activity.[8][18] An effective RIPK1 inhibitor will block this autophosphorylation in a dose-dependent manner. This can be measured in cells or tissues following stimulation with an agent like TNFα.[8] The assay typically involves immunoprecipitation of RIPK1 followed by Western blotting with a phospho-specific antibody against p-Ser166 RIPK1.[8] Monitoring this downstream event provides crucial evidence that the inhibitor is not only binding to RIPK1 but is also functionally active in a cellular context.
Visualization of RIPK1 Signaling and Inhibition:
Figure 2: Simplified RIPK1 signaling pathway and the point of inhibitor action.
Experimental Protocol: RIPK1 Autophosphorylation Assay
Materials:
-
Cells responsive to TNFα-induced necroptosis (e.g., L929, HT-29, or MEFs)
-
Stimulation agents: TNFα, SMAC mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., zVAD-fmk)[8]
-
RIPK1 inhibitor(s)
-
Lysis buffer (e.g., 0.5% Nonidet P-40 buffer) with protease and phosphatase inhibitors[8]
-
Antibody for immunoprecipitation (IP): Anti-RIPK1 (e.g., Cell Signaling #3493)
-
Protein A/G magnetic beads
-
Antibodies for Western blot:
-
Anti-phospho-RIPK1 (Ser166)
-
Anti-total RIPK1
-
-
Standard Western blot and IP equipment
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.[8]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Immunoprecipitation (optional, but recommended for cleaner blots):
-
Incubate the clarified lysate with an anti-RIPK1 antibody overnight at 4°C with rotation.[11]
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Run the whole-cell lysates or immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with the anti-phospho-RIPK1 (S166) antibody.
-
Strip and re-probe the membrane with an anti-total RIPK1 antibody to confirm equal loading/IP efficiency.
-
-
Data Analysis:
-
Quantify the band intensities for both p-RIPK1 and total RIPK1.
-
A dose-dependent decrease in the p-RIPK1/total RIPK1 ratio indicates effective functional inhibition of RIPK1 kinase activity.
-
Quantitative Data Summary
The following tables summarize quantitative data for various RIPK1 inhibitors across different target engagement assays as reported in the literature.
Table 1: Cellular Target Engagement Potency (CETSA)
| Compound | Cell Line | Assay Format | EC50 (nM) | Reference |
| Compound 25 | HT-29 | Western Blot ITDRF | 5.0 | [10] |
| Nec-1 | HT-29 | Western Blot ITDRF | 1100 | [10] |
| Compound 22 | HT-29 | Western Blot ITDRF | 6.5 | [10] |
| GSK-compound 27 | HT-29 | Western Blot ITDRF | 1200 | [10] |
Table 2: Live-Cell Target Engagement Affinity (NanoBRET)
| Compound | Target | Apparent Ki (nM) | Reference |
| Type I Inhibitor | Human RIPK1 | 250 | [15] |
| Type II Inhibitor (22b) | Human RIPK1 | 6.5 | [15] |
| Type II Inhibitor (PK68) | Human RIPK1 | 3.0 | [15] |
| Type III Inhibitor (Nec-1s) | Human RIPK1 | 250 | [15] |
| Type III Inhibitor (Dihydropyrazole 77) | Human RIPK1 | 1.5 | [15] |
| Type III Inhibitor (GSK772) | Human RIPK1 | 0.56 | [15] |
| Type I Inhibitor | Mouse RIPK1 | 3200 | [15] |
| Type II Inhibitor (22b) | Mouse RIPK1 | 22 | [15] |
| Type II Inhibitor (PK68) | Mouse RIPK1 | 15 | [15] |
| Type III Inhibitor (Nec-1s) | Mouse RIPK1 | 3700 | [15] |
| Type III Inhibitor (Dihydropyrazole 77) | Mouse RIPK1 | 350 | [15] |
| Type III Inhibitor (GSK772) | Mouse RIPK1 | 1200 | [15] |
Table 3: Direct Binding Potency in Lysates/Cells (TEAR1)
| Compound | System | IC50 (nmol/L) | Reference |
| GSK'253 | HT-29 Cells | 0.5 | [1] |
Logical Relationship: Target Engagement to Cellular Outcome
The ultimate goal of administering a RIPK1 inhibitor is to modulate a cellular response, such as preventing inflammatory cell death. Measuring target engagement is the critical first step to confirm that the drug is interacting with its intended target. This direct interaction then leads to a measurable change in a proximal pharmacodynamic biomarker (e.g., inhibition of autophosphorylation). The modulation of this biomarker is what ultimately drives the desired therapeutic effect, such as the inhibition of necroptosis.
Visualization of the Target Engagement Cascade:
Figure 3: Logical flow from drug administration to cellular outcome.
References
- 1. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.de [promega.de]
- 17. researchgate.net [researchgate.net]
- 18. rupress.org [rupress.org]
- 19. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Troubleshooting & Optimization
Navigating the Nuances of Necroptosis Inhibition: A Technical Support Center for Necrostatin-1 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the use of Necrostatin-1 (Nec-1) and its analogs, focusing on their off-target effects and providing troubleshooting strategies for common experimental challenges. As potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis, these compounds are invaluable research tools. However, a thorough understanding of their potential for off-target activity is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of Necrostatin-1?
A1: The most well-documented off-target of Necrostatin-1 is Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][2][3] Nec-1 is identical to a compound previously identified as an IDO inhibitor, methyl-thiohydantoin-tryptophan (MTH-Trp).[2][4] This inhibitory activity is independent of its effect on RIPK1 and can have significant biological consequences, particularly in studies related to inflammation and immunology.[2][5]
Q2: What are the key differences between Necrostatin-1, Necrostatin-1s (Nec-1s), and Necrostatin-1i (Nec-1i)?
A2: Nec-1s and Nec-1i are two important analogs of Nec-1 designed to address its limitations:
-
Necrostatin-1s (Nec-1 stable): Also known as 7-Cl-O-Nec-1, Nec-1s is a more potent and selective inhibitor of RIPK1.[6] Crucially, it does not inhibit IDO, making it a more suitable tool for specifically studying RIPK1-mediated necroptosis.[1][4] It also exhibits improved metabolic stability.
-
Necrostatin-1i (Nec-1 inactive): This analog is often used as a negative control. However, researchers should be aware that while it is significantly less potent against human RIPK1 in vitro (~100-fold less effective than Nec-1), it can still inhibit necroptosis in cellular assays at higher concentrations and may retain off-target effects, including IDO inhibition.[7][8]
Q3: Can Necrostatin-1 affect other forms of cell death besides necroptosis?
A3: Yes, studies have shown that Necrostatin-1 can influence other cell death pathways independently of RIPK1:
-
Ferroptosis: Necrostatin-1 has been demonstrated to inhibit ferroptosis, a form of iron-dependent cell death, in a manner that is independent of both RIPK1 and IDO inhibition.[9] This antioxidant activity of Nec-1 should be considered when studying ferroptosis.[9] Other RIPK1 inhibitors like Nec-1s did not show the same protective effect against ferroptosis.[9]
-
Apoptosis: The effect of Nec-1 on apoptosis is context-dependent. While it is generally considered an inhibitor of necroptosis, some studies have reported that Nec-1 can induce apoptosis in specific cell types, such as neutrophils.
Q4: Are there any other known off-target effects of Necrostatin-1?
A4: Beyond IDO and its influence on ferroptosis, some studies have indicated other potential off-target activities of Nec-1. At high concentrations, Nec-1 has been shown to inhibit T-cell proliferation in a RIPK1-independent manner by affecting proximal T-cell receptor signaling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected inhibition of cell death in a RIPK1-knockout/knockdown model treated with Nec-1. | The observed cell death may be ferroptosis, which is inhibited by Nec-1 in a RIPK1-independent manner.[9] | - Test for markers of ferroptosis (e.g., lipid peroxidation).- Use a specific ferroptosis inhibitor (e.g., Ferrostatin-1) as a positive control.- Use Nec-1s, which does not inhibit ferroptosis, to confirm RIPK1-specificity.[9] |
| Nec-1 shows an effect in an immunology-related experiment that is difficult to attribute to necroptosis inhibition. | The effect may be due to the off-target inhibition of IDO by Nec-1.[1][2] | - Use Nec-1s, which does not inhibit IDO, to dissect the roles of RIPK1 and IDO.[1][4]- Use a specific IDO inhibitor (e.g., 1-methyl-D-tryptophan) as a positive control for IDO-mediated effects.[9] |
| Inconsistent results with Nec-1i as a negative control. | Nec-1i can still inhibit RIPK1 and IDO at higher concentrations, particularly in cellular and in vivo models.[7][8] | - Use the lowest effective concentration of Nec-1i.- Confirm the lack of RIPK1 inhibition by performing a RIPK1 kinase assay.- Consider using siRNA/CRISPR-mediated knockdown/knockout of RIPK1 as a more definitive negative control. |
| Paradoxical pro-death or toxic effects observed at low concentrations of Nec-1 or Nec-1i in vivo. | Low doses of Nec-1 and Nec-1i have been reported to sensitize mice to TNF-induced mortality, a toxicity not observed with Nec-1s.[7] | - Perform a dose-response curve to identify the optimal therapeutic window.- Use Nec-1s for in vivo studies to avoid this paradoxical toxicity.[7] |
| Inhibition of T-cell proliferation observed with Nec-1 treatment. | High doses of Nec-1 can inhibit T-cell proliferation independently of RIPK1. | - Use the lowest effective concentration of Nec-1 that inhibits necroptosis.- Confirm the RIPK1-dependence of the effect using RIPK1-deficient T-cells or by comparing with the effect of Nec-1s. |
Quantitative Data Summary
The following table summarizes the available quantitative data for Necrostatin-1 and its key analogs. This information is crucial for selecting the appropriate compound and concentration for your experiments.
| Compound | Target | Assay Type | IC50 / EC50 | Reference(s) |
| Necrostatin-1 | RIPK1 | Cell-based (TNF-α-induced necroptosis in 293T cells) | EC50: 490 nM | |
| IDO | Enzymatic Assay | Data not readily available | [1][2][7] | |
| Necrostatin-1s | RIPK1 | Not specified | IC50: 210 nM | |
| IDO | Not specified | No significant inhibition | [1][7] | |
| Necrostatin-1i | RIPK1 | In vitro kinase assay (human) | >100-fold less active than Nec-1 | [7][8] |
| IDO | Not specified | Inhibits IDO | [7] |
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are provided to assist in the validation of on-target and off-target effects of Necrostatin-1 and its analogs.
RIPK1 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of RIPK1.
Principle: This assay measures the phosphorylation of a substrate by recombinant RIPK1 enzyme in the presence of ATP. The amount of ADP produced is proportional to the kinase activity and can be detected using various methods, such as fluorescence-based assays (e.g., Transcreener® ADP² Assay) or radioactive detection.
Simplified Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human RIPK1 enzyme, substrate (e.g., Myelin Basic Protein), ATP, and the test compound at various concentrations.
-
Enzyme Reaction: In a microplate, combine the RIPK1 enzyme, substrate, and test compound.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Add a stop solution (e.g., EDTA-containing buffer) to terminate the reaction.
-
Detection: Add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent or Transcreener® ADP² detection mix) and incubate as per the manufacturer's instructions.
-
Readout: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
(Note: This is a generalized protocol. Users should refer to the specific instructions provided with their chosen kinase assay kit, such as those from BPS Bioscience or BellBrook Labs.)
Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay
Objective: To assess the inhibitory effect of a compound on the enzymatic activity of IDO.
Principle: This assay measures the conversion of tryptophan to N-formylkynurenine by IDO. The product can be detected directly or after conversion to kynurenine, often using spectrophotometric or fluorometric methods.
Simplified Methodology:
-
Cell Culture and Lysate Preparation (for cellular assays): Culture cells known to express IDO (e.g., certain cancer cell lines) and prepare cell lysates.
-
Reagent Preparation: Prepare assay buffer, recombinant IDO1 enzyme or cell lysate, L-tryptophan (substrate), and the test compound at various concentrations.
-
Enzyme Reaction: In a microplate, combine the IDO enzyme/lysate and the test compound.
-
Initiate Reaction: Add L-tryptophan to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Product Conversion: Stop the reaction (e.g., with trichloroacetic acid) and incubate to convert N-formylkynurenine to kynurenine.
-
Detection: Add a developer reagent that reacts with kynurenine to produce a colored or fluorescent product.
-
Readout: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
(Note: For detailed procedures, refer to commercially available IDO inhibitor screening kits or published protocols.)[7]
Ferroptosis Assay
Objective: To determine if a compound can inhibit ferroptotic cell death.
Principle: Ferroptosis is characterized by iron-dependent lipid peroxidation. Assays for ferroptosis typically involve inducing this form of cell death with specific agents (e.g., erastin or RSL3) and then measuring markers of cell viability or lipid peroxidation.
Simplified Methodology:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with the test compound (e.g., Necrostatin-1) at various concentrations for a short period (e.g., 1 hour).
-
Induction of Ferroptosis: Add a ferroptosis inducer (e.g., erastin or RSL3) to the wells. Include control wells with the inducer alone and untreated cells.
-
Incubation: Incubate the cells for a sufficient time to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability or Lipid Peroxidation:
-
Data Analysis: Compare the cell viability or lipid peroxidation levels in the compound-treated groups to the inducer-only control to determine the protective effect of the compound.
(Note: This is a general workflow. Specific details may vary depending on the cell type and the chosen assay method.)[1]
Visualizations
Signaling Pathways
Caption: Nec-1 inhibits RIPK1 and has off-target effects on IDO, T-cells, and ferroptosis.
Experimental Workflow: Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results with Necrostatin-1.
Logical Relationships: Choosing the Right Necrostatin Analog
Caption: Decision tree for selecting the appropriate Necrostatin analog for an experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. media.sciltp.com [media.sciltp.com]
- 3. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. core.ac.uk [core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of RIP1 Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with RIP1 kinase inhibitors. Our goal is to help you overcome common challenges in your experiments and improve the selectivity of your inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the different types of RIP1 kinase inhibitors and how does their binding mode affect selectivity?
A1: RIP1 kinase inhibitors are broadly classified into three types based on their binding mechanism. Understanding these types is crucial for designing selective inhibitors.
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase in the ATP-binding pocket. These inhibitors often suffer from a lack of selectivity due to the high conservation of the ATP-binding site across the kinome.
-
Type II inhibitors also bind to the ATP-binding pocket but in an inactive (DFG-out) conformation. By extending into an adjacent allosteric site, they can achieve greater selectivity compared to Type I inhibitors.[1][2]
-
Type III inhibitors (Allosteric) do not compete with ATP. Instead, they bind to a distinct allosteric pocket, often a hydrophobic region near the activation loop.[1][3] This binding mode stabilizes an inactive conformation of the kinase and generally offers the highest degree of selectivity, as allosteric sites are less conserved among kinases.[1][3] Necrostatin-1 (Nec-1) and its analogs are well-known examples of Type III inhibitors.[4][5]
Q2: My RIP1 kinase inhibitor shows off-target effects. What are common off-targets and how can I assess them?
A2: Off-target activity is a significant challenge in kinase inhibitor development. A well-known example is the original RIP1 inhibitor, Necrostatin-1 (Nec-1), which was also found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[6] To mitigate this, a more specific analog, Necrostatin-1s (Nec-1s), was developed which lacks the IDO-targeting effect.[6]
To assess off-target effects, it is recommended to:
-
Perform kinome-wide screening: Profile your inhibitor against a large panel of kinases to identify potential off-target interactions.
-
Use inactive control compounds: Employing an inactive analog of your inhibitor, such as Nec-1i for Nec-1, can help differentiate between on-target and off-target effects.[6] However, be aware that even inactive analogs might retain some activity at high concentrations.[6]
-
Utilize genetic approaches: Validate your findings using siRNA or CRISPR/Cas9 to knock down RIPK1 and observe if the cellular phenotype is replicated.
Q3: How can I improve the selectivity of my novel RIP1 kinase inhibitor?
A3: Improving selectivity is a key objective in RIP1 inhibitor design. Here are some effective strategies:
-
Structure-Guided Design: Utilize the crystal structure of RIPK1 to design inhibitors that specifically interact with unique features of its allosteric pocket.[2][4] Targeting this hydrophobic pocket is a proven strategy for developing highly selective inhibitors.[3]
-
Hybrid Inhibitor Design: Combine the pharmacophores of two different classes of inhibitors. For instance, ponatinib-based hybrid inhibitors have been developed that capture the properties of both an allosteric inhibitor (like Nec-1) and another kinase inhibitor to achieve high potency and selectivity for RIPK1.[4]
-
Lead Optimization: Systematically modify the chemical structure of a lead compound to enhance its interaction with RIPK1 while minimizing binding to other kinases. This can involve introducing substituents that exploit unique residues in the RIPK1 binding pocket.[7][8]
Troubleshooting Guide
Problem 1: Inconsistent results in my necroptosis inhibition assay.
-
Possible Cause 1: Inhibitor Instability. Some inhibitors, like the original Nec-1, can be unstable in solution.
-
Solution: Use a more stable analog, such as Nec-1s.[6] Prepare fresh solutions of your inhibitor for each experiment and store stock solutions appropriately.
-
-
Possible Cause 2: Cell-type specific differences in RIPK1 signaling. The role and activation of RIPK1 can vary between different cell lines and species.[9]
-
Possible Cause 3: Incorrect assay conditions. The concentration of stimuli (e.g., TNFα, Smac mimetic, z-VAD-FMK) and the timing of inhibitor treatment are critical.
-
Solution: Optimize the concentrations of your stimuli and the pre-incubation time with the inhibitor. Refer to established protocols for inducing necroptosis in your specific cell line.[7]
-
Problem 2: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.
-
Possible Cause 1: Poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane.
-
Solution: Evaluate the physicochemical properties of your compound, such as lipophilicity and molecular weight. Consider chemical modifications to improve cell permeability.
-
-
Possible Cause 2: Cellular efflux. The inhibitor may be actively transported out of the cell by efflux pumps.
-
Solution: Test your inhibitor in the presence of known efflux pump inhibitors to see if cellular potency is restored.
-
-
Possible Cause 3: High protein binding. The inhibitor may be binding to plasma proteins in the cell culture medium, reducing its free concentration.
-
Solution: Measure the protein binding of your compound and adjust the concentration used in cell-based assays accordingly.
-
Data on RIP1 Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of selected RIP1 kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected RIPK1 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| GSK2982772 | hRIPK1 | 3.5 | In vitro kinase assay | [1] |
| Nec-1s | RIPK1 | ~180 | In vitro kinase assay | [5] |
| Ponatinib | RIPK1 | 12 | In vitro kinase assay | [4] |
| Ponatinib | RIPK3 | 8 | In vitro kinase assay | [4] |
| Compound 24 | RIPK1 | 2010 | ADP-Glo kinase assay | [10] |
| Compound 41 | RIPK1 | 2950 | ADP-Glo kinase assay | [10] |
Table 2: Cellular Activity of Selected RIPK1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (µM) | Reference |
| Compound 24 | HT-29 | Necroptosis Protection | 6.77 | [10] |
| Compound 41 | HT-29 | Necroptosis Protection | 68.70 | [10] |
Key Experimental Protocols
In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate[12]
-
ATP
-
Kinase assay buffer
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a reaction mixture containing RIPK1 enzyme, MBP substrate, and kinase assay buffer.
-
Add serial dilutions of the test inhibitor or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Necroptosis Inhibition Assay
This assay measures the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
HT-29 cells (or another suitable cell line)
-
Cell culture medium
-
TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNFα, a Smac mimetic, and z-VAD-FMK.[10]
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the EC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot for Phosphorylated RIPK1
This method detects the autophosphorylation of RIPK1 on Serine 166, a marker of its activation.[11]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pRIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with stimuli to induce RIPK1 activation in the presence or absence of the test inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pRIPK1 (Ser166).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to normalize the data.
Visualizations
Caption: RIPK1 is a key regulator in TNFα-induced signaling, mediating survival, apoptosis, and necroptosis.
References
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of RIPK1 kinase does not affect diabetes development: β-Cells survive RIPK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Overcoming poor pharmacokinetic properties of early RIP1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. It focuses on the evolution from early inhibitors with poor pharmacokinetic profiles to modern compounds with improved properties, offering practical guidance for experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What were the primary pharmacokinetic limitations of first-generation RIP1 inhibitors?
A1: Early RIP1 inhibitors, most notably Necrostatin-1 (Nec-1), were crucial for initial research but possessed several limitations for in vivo and clinical use. These included moderate potency, off-target activity against enzymes like indoleamine-2,3-dioxygenase (IDO), a short half-life of approximately 1-2 hours in rats, and general metabolic instability.[1][2] These factors often required high concentrations for in vivo experiments, potentially confounding results due to off-target effects.[2]
Q2: How have newer-generation RIP1 inhibitors addressed these pharmacokinetic challenges?
A2: Newer inhibitors have been developed through extensive medicinal chemistry and structure-guided optimization to improve their drug-like properties.[3][4] For example, GSK2982772, a selective and potent RIP1 inhibitor, was developed with an improved pharmacokinetic profile suitable for clinical development.[5] Later-generation inhibitors like GDC-8264 and SIR2446M exhibit dose-proportional systemic exposure and longer half-lives (10-13 hours for GDC-8264 and 11-19 hours for SIR2446M), making them more suitable for clinical dosing regimens.[6][7] These improvements were achieved by enhancing metabolic stability, increasing selectivity to avoid off-target effects, and optimizing for oral bioavailability.[3][8]
Q3: What is "target engagement" and why is it a critical measurement for RIP1 inhibitors?
A3: Target engagement (TE) is the direct measurement of a drug binding to its intended target protein (in this case, RIP1) within cells and tissues. It is a critical pharmacokinetic/pharmacodynamic (PK/PD) parameter because it provides direct evidence that the inhibitor has reached its target and is interacting with it.[9] This allows researchers to correlate the drug's concentration in the body (PK) with its biological effect on the target (PD). For example, studies with GSK2982772 showed that doses of 60 mg and 120 mg achieved over 90% RIP1 target engagement over a 24-hour period, supporting its progression into clinical trials.[10][11]
Q4: What are the main signaling pathways regulated by RIP1 kinase activity?
A4: RIP1 is a key regulator of cellular stress responses, primarily downstream of tumor necrosis factor receptor 1 (TNFR1).[12] Its kinase activity is essential for inducing two forms of programmed cell death: apoptosis and necroptosis.[13] Upon specific signals, RIP1 kinase activity leads to the formation of a "necrosome" complex with RIPK3 and MLKL, triggering necroptotic cell death.[14][15] RIP1 also plays a kinase-independent scaffolding role in activating the pro-survival NF-κB pathway.[13][16] Therefore, inhibitors targeting the kinase function are designed to specifically block the cell death and inflammatory aspects of RIP1 signaling.
Troubleshooting Guide
Q1: My in vivo experiment using Necrostatin-1 is producing variable or difficult-to-reproduce results. What is a likely cause?
A1: The high variability is likely due to the poor pharmacokinetic properties of Nec-1, especially its short half-life and metabolic instability.[1][2] This can lead to rapid clearance and fluctuating plasma concentrations, making consistent target inhibition difficult.
-
Troubleshooting Steps:
-
Optimize Dosing: Consider more frequent dosing or continuous infusion to maintain therapeutic concentrations, though this may be technically challenging.
-
Switch to a More Stable Analog: Use Necrostatin-1s (7-Cl-O-Nec-1), which has improved stability and lacks the off-target IDO activity of Nec-1.[2]
-
Use a Newer Generation Inhibitor: For more robust and translatable results, switch to a clinical-grade inhibitor like GSK2982772 or GDC-8264, which have well-characterized and superior pharmacokinetic profiles.[6][17]
-
Q2: I'm not seeing the expected efficacy in my cell-based assay despite using a high concentration of my inhibitor. How can I diagnose the problem?
A2: This issue can arise from several factors, from compound stability to the specific signaling pathway active in your cell model.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your inhibitor has not degraded during storage. Use freshly prepared solutions.
-
Verify the Signaling Pathway: Confirm that the cell death or inflammation you are studying is indeed dependent on RIP1 kinase activity. Some RIP1 functions are kinase-independent (e.g., scaffolding for NF-κB), and some forms of necroptosis can be RIP1-independent.[13][15] Use appropriate controls, such as RIPK1 siRNA, to confirm pathway dependency.
-
Measure Target Engagement: If possible, use an assay to confirm that the inhibitor is binding to RIP1 in your cells. A western blot for phosphorylated RIPK1 (p-RIPK1) or phosphorylated MLKL (p-MLKL) can serve as a pharmacodynamic marker of pathway inhibition.[7]
-
Q3: My RIP1 inhibitor shows low oral bioavailability in my animal model. What are some strategies to address this?
A3: Low oral bioavailability is often due to poor absorption, high first-pass metabolism in the liver, or poor solubility.[18]
-
Troubleshooting Steps:
-
Formulation Optimization: Work with a formulation scientist to improve the solubility and absorption of your compound. This can involve using different vehicles, creating salt forms, or using techniques like nanoparticle encapsulation.[18]
-
Structural Modification: If you are in the drug discovery phase, medicinal chemistry efforts can modify the inhibitor's structure to block sites of metabolism, improve solubility, or enhance permeability without sacrificing potency.[18]
-
Alternative Administration Route: For initial in vivo proof-of-concept studies, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and ensure adequate systemic exposure.
-
Q4: I am concerned about potential off-target effects. How can I confirm my observed phenotype is due to RIP1 inhibition?
A4: Differentiating on-target from off-target effects is critical. Early inhibitors like Nec-1 are known to have off-target activities.[2][19]
-
Troubleshooting Steps:
-
Use Multiple, Structurally Distinct Inhibitors: If two or more chemically different RIP1 inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Employ Genetic Controls: The gold standard is to use genetic models. Replicate your experiment in Ripk1 knockout cells/animals or, even better, in models expressing a kinase-dead Ripk1 D138N mutant.[12] If the inhibitor has no effect in these models, your phenotype is confirmed to be dependent on RIP1 kinase activity.
-
Assess Target Engagement and Downstream Signaling: Use a target engagement assay to confirm the inhibitor is binding to RIP1 at the concentrations used.[9] Additionally, measure the phosphorylation status of downstream effectors like RIPK3 and MLKL to confirm that the pathway is being inhibited as expected.[7]
-
Data Presentation: Pharmacokinetic Properties of RIP1 Inhibitors
The following tables summarize the progression of pharmacokinetic and pharmacodynamic properties from early to later-generation RIP1 inhibitors.
Table 1: Early vs. Next-Generation RIP1 Inhibitors - Preclinical & In Vitro
| Parameter | Necrostatin-1 (Nec-1) | GSK2982772 | GDC-8264 |
| Type | Early / Tool Compound | Clinical Candidate | Clinical Candidate |
| Target | RIPK1 | RIPK1 | RIPK1 |
| IC₅₀ | ~180-490 nM | 16 nM[20] | Potent, selective[6] |
| Key Limitations | Short half-life (~1-2h in rats)[1], off-target IDO activity[2], metabolic instability. | N/A | N/A |
| Key Advantages | First-in-class tool | High selectivity, good PK profile[20] | Favorable safety and PK[6] |
Table 2: Clinical Pharmacokinetic Parameters of Next-Generation RIP1 Inhibitors
| Parameter | GSK2982772 | GDC-8264 | SIR2446M |
| Administration Route | Oral[10] | Oral[6] | Oral[7] |
| Half-Life (t₁/₂) | 2-3 hours (Immediate Release)[21] | 10-13 hours[6] | 11-19 hours[7] |
| Absorption (Tₘₐₓ) | ~2-4 hours | Not specified | Not specified |
| Accumulation | No evidence of accumulation with repeat dosing.[10][17] | Limited accumulation (AR ~1.4)[6] | Minimal accumulation (AR 1.2-1.6)[7] |
| Food Effect | Not specified | No significant effect from high-fat meal.[6] | Mild reduction in exposure, not clinically significant.[7] |
| Target Engagement | >90% TE over 24h with 60-120 mg BID dosing.[10][11] | Rapid and complete inhibition of CCL4 release ex vivo.[6] | ~90% TE with repeated doses from 30-400 mg.[7] |
Visualizations
Signaling Pathways
Caption: RIP1 signaling downstream of TNFR1, leading to survival or cell death.
Experimental & Logical Workflows
Caption: General workflow for assessing RIP1 inhibitor PK and PD.
Caption: Logic diagram for troubleshooting low in vivo efficacy.
Detailed Experimental Protocols
Protocol 1: Ex Vivo Pharmacodynamic Assay for RIP1 Inhibition in Whole Blood
This protocol is a synthesized method based on the principles used to evaluate inhibitors like GDC-8264 and GSK2982772.[6][10]
-
Objective: To measure the functional consequence of RIP1 inhibition by quantifying the reduction in downstream inflammatory chemokine release in whole blood after ex vivo stimulation.
-
Materials:
-
Whole blood collected in sodium heparin tubes from subjects dosed with a RIP1 inhibitor or placebo.
-
RIP1 inhibitor (for in vitro dose-response curve).
-
Stimulation cocktail: TNFα (final conc. ~100 ng/mL), SMAC mimetic (e.g., birinapant, final conc. ~1 µM), and a pan-caspase inhibitor (e.g., zVAD-fmk, final conc. ~20 µM).
-
RPMI-1640 media.
-
96-well culture plates.
-
ELISA or multiplex immunoassay kit for a relevant chemokine (e.g., CCL4/MIP-1β).
-
-
Methodology:
-
Blood Collection: Collect whole blood from subjects at specified time points post-dose (e.g., pre-dose, 1, 2, 4, 8, 12, 24 hours).
-
Assay Preparation: Aliquot 200 µL of whole blood per well in a 96-well plate. For in vitro controls, use pre-dose or untreated healthy donor blood and spike in a serial dilution of the RIP1 inhibitor.
-
Stimulation: Add 20 µL of the stimulation cocktail to each well. For negative controls, add 20 µL of vehicle (e.g., DMSO in media).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.
-
Plasma Separation: After incubation, centrifuge the plate at 1,500 x g for 10 minutes to pellet the cells.
-
Sample Collection: Carefully collect the supernatant (plasma) for analysis.
-
Quantification: Measure the concentration of the chosen chemokine (e.g., CCL4) in the plasma using a validated ELISA or multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of chemokine release for each post-dose time point relative to the pre-dose sample. For in vitro controls, plot the dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Target Engagement (TE) Immunoassay
This protocol is based on the competitive binding immunoassay principle described for the TEAR1 assay.[9]
-
Objective: To quantify the percentage of RIP1 protein that is bound by an inhibitor in a given sample (e.g., cell lysate, tissue homogenate, or PBMCs).
-
Principle: This method uses two separate immunoassays. The "TOTAL-RIPK1" assay measures all RIP1 protein, regardless of whether it is bound to a drug. The "FREE-RIPK1" assay uses an antibody whose epitope is blocked when the inhibitor is bound, thus only detecting unbound RIP1.
-
Materials:
-
Sample lysates (from cells or tissues).
-
Two distinct RIP1 antibodies:
-
Ab-Total: Binds to RIP1 irrespective of inhibitor binding.
-
Ab-Free: Binds to an epitope (e.g., in the activation loop) that is conformationally masked upon inhibitor binding.
-
-
Coating buffer, wash buffer, blocking buffer (e.g., BSA or non-fat milk in TBS-T).
-
Detection antibody (e.g., HRP-conjugated secondary antibody).
-
ELISA substrate (e.g., TMB).
-
96-well ELISA plates.
-
-
Methodology:
-
Plate Coating: Coat two separate 96-well plates, one with Ab-Total and one with Ab-Free, overnight at 4°C.
-
Washing and Blocking: Wash plates with wash buffer to remove unbound antibody. Block non-specific sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: After another wash step, add sample lysates (normalized for total protein concentration) to the wells of both plates. Incubate for 2 hours at room temperature to allow RIP1 to be captured.
-
Detection: Wash the plates thoroughly. Add a detection antibody that recognizes RIP1 at a different site from the capture antibodies. Incubate for 1 hour.
-
Signal Development: Wash the plates. Add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis:
-
The signal from the "TOTAL-RIPK1" plate is proportional to the total amount of RIP1 protein.
-
The signal from the "FREE-RIPK1" plate is proportional to the amount of inhibitor-unbound RIP1.
-
Calculate Target Engagement (% TE) using the formula: % TE = (1 - (Signal_Free / Signal_Total)) * 100
-
-
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, randomized, ascending-dose study to assess safety, pharmacokinetics, and activity of GDC-8264, a RIP1 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to improve ADME properties? [synapse.patsnap.com]
- 19. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 20. selleckchem.com [selleckchem.com]
- 21. d-nb.info [d-nb.info]
Technical Support Center: Optimizing RIP1 Kinase Inhibitor 1 for In Vivo Studies
Welcome to the technical support center for the in vivo application of RIP1 Kinase Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and challenges that you may encounter during your in vivo experiments with RIP1 kinase inhibitors.
Q1: My RIP1 kinase inhibitor is difficult to dissolve. What vehicle formulation should I use for in vivo administration?
A1: Solubility is a common challenge with small molecule inhibitors. For many RIP1 kinase inhibitors, a multi-component vehicle system is often required. A widely used formulation for oral gavage in mice is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1] Another reported vehicle for oral gavage is 10% DMSO in Medium-Chain Triglyceride (MCT) oil.[2]
Troubleshooting Formulation Issues:
-
Precipitation: If the compound precipitates, try gently warming the vehicle or using a sonicator to aid dissolution. Always prepare the formulation fresh before each use.
-
Viscosity: If the formulation is too viscous for your intended administration route (e.g., intravenous injection), you may need to adjust the percentage of PEG300 or consider alternative solubilizing agents.
-
Initial Testing: Always perform a small-scale formulation test to ensure your inhibitor remains in solution at the desired concentration before preparing a large batch for your study.
Q2: How do I determine the optimal in vivo dosage for my RIP1 kinase inhibitor?
A2: The optimal in vivo dosage depends on the specific inhibitor, the animal model, and the disease context. It is crucial to perform a dose-ranging study to determine a dose that provides sufficient target engagement without causing toxicity.
-
Starting Dose: The initial dose can be estimated from in vitro potency (e.g., IC50 or EC50 values) and preliminary pharmacokinetic (PK) data.
-
Dose Escalation: A common approach is to test a range of doses, for example, starting from a low dose and escalating to higher doses (e.g., 1 mg/kg, 10 mg/kg, 50 mg/kg) to identify a dose that shows efficacy and is well-tolerated.[3][4]
-
Pharmacodynamic (PD) Markers: Measure target engagement at different doses to establish a dose-response relationship. This can be done by assessing the phosphorylation of RIPK1 (pRIPK1) in relevant tissues or peripheral blood mononuclear cells (PBMCs).[5]
Q3: I am observing unexpected toxicity in my animal model. What could be the cause and how can I mitigate it?
A3: In vivo toxicity can stem from the inhibitor itself (on-target or off-target effects) or the vehicle.
-
Vehicle Toxicity: Always include a vehicle-only control group to assess any adverse effects of the formulation.
-
On-Target Toxicity: While many RIPK1 inhibitors are well-tolerated, high doses or prolonged treatment may lead to adverse effects. Monitor animals for signs of toxicity such as weight loss, behavioral changes, and changes in food and water intake.[6]
-
Off-Target Effects: Some RIPK1 inhibitors may have off-target activities. For instance, Necrostatin-1 has been reported to inhibit indoleamine 2,3-dioxygenase (IDO).[7] Using a more specific inhibitor or a structurally dissimilar compound targeting the same pathway can help to confirm that the observed effects are due to RIPK1 inhibition.
-
Liver Toxicity: Some kinase inhibitors have been associated with elevated liver enzymes.[8] It is advisable to monitor liver function through blood chemistry analysis (e.g., ALT, AST levels) and perform histopathological examination of the liver at the end of the study.
-
Dose Reduction: If toxicity is observed, reducing the dose or the frequency of administration is the first step.
Q4: How can I confirm that my RIP1 kinase inhibitor is engaging its target in vivo?
A4: Assessing target engagement is critical to ensure that the observed phenotype is a result of inhibiting RIPK1.
-
Phospho-RIPK1 (pRIPK1) Levels: The most direct way to measure RIPK1 kinase activity is to assess its autophosphorylation. This can be done by Western blotting for pRIPK1 (e.g., at Ser166) in tissue lysates or PBMCs.[9]
-
Downstream Biomarkers: Measure downstream markers of RIPK1 pathway activation. For example, in an ex vivo stimulation assay of whole blood, the release of CCL4 can be measured as a biomarker of RIPK1 pathway activation.[10]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a method to measure direct drug-target binding in cells and tissues.[5][11]
-
Target Engagement Assessment for RIPK1 (TEAR1) Assay: This is an immunoassay based on the principle of competition between the inhibitor and an antibody for binding to RIPK1.[12][13]
Quantitative Data Summary
The following tables summarize key in vivo data for several RIP1 kinase inhibitors from preclinical studies.
Table 1: In Vivo Dosages and Administration Routes of Selected RIP1 Kinase Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Necrostatin-1 | Mouse (ApoE-/-) | Atherosclerosis | Not specified | Not specified | [8] |
| Necrostatin-1s | Mouse (APP/PS1) | Alzheimer's Disease | Not specified | Not specified | [8] |
| GSK2982772 | Mouse | TNF-induced SIRS | 3, 10, 50 mg/kg | Oral | [14] |
| GNE684 | Mouse | TNF-induced SIRS | 50 mg/kg | Oral Gavage | [2][15] |
| Compound 27 | Mouse | TNF-induced SIRS | 0.2, 2.0, 20 mg/kg | Oral | [4] |
| PK68 | Mouse | TNF-induced SIRS | Not specified | Oral Gavage | [6] |
| RIP1 kinase inhibitor 9 | Mouse | Epilepsy | 5 mg/kg | Oral | [1] |
Table 2: Pharmacokinetic Parameters of Selected RIP1 Kinase Inhibitors
| Inhibitor | Species | Dose & Route | Cmax | T1/2 | AUC | Bioavailability | Reference |
| Compound 27 | Mouse | 2.0 mg/kg (Oral) | 1100 ng/mL | Not Reported | 14 µg·h/mL | Not Reported | [4] |
| GSK547 | Mouse | 0.1 mg/kg (Oral) | ~11 ng/mL | Not Reported | Not Reported | Not Reported | [3] |
| GSK547 | Mouse | 1 mg/kg (Oral) | ~98 ng/mL | Not Reported | Not Reported | Not Reported | [3] |
| GSK547 | Mouse | 10 mg/kg (Oral) | ~886 ng/mL | Not Reported | Not Reported | Not Reported | [3] |
| Compound 33 | Rat | Not Specified | Not Reported | 1.32 h | 1157 ng·h/mL | Not Reported | [3] |
| GDC-8264 | Human | 5-225 mg (Oral) | Dose-proportional | 10-13 h | Dose-proportional | Not Reported | [10] |
| KBP-7018 | Preclinical Species | Oral | Variable | 2.3-6.7 h | Not Reported | 21-68% | [16] |
Key Experimental Protocols
Protocol 1: Preparation of Vehicle for Oral Gavage
This protocol describes the preparation of a common vehicle for the oral administration of hydrophobic compounds.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
RIP1 Kinase Inhibitor
Procedure:
-
Weigh the required amount of the RIP1 kinase inhibitor.
-
Dissolve the inhibitor in the required volume of DMSO. This will be your stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Slowly add the DMSO stock solution to the PEG300 while vortexing to ensure proper mixing.
-
Add the required volume of Tween 80 to the mixture and vortex thoroughly.
-
Finally, add the required volume of saline or PBS to the mixture and vortex until a clear solution is obtained.
-
The final formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline) should be prepared fresh before each administration.
Protocol 2: Assessment of RIPK1 Target Engagement by Western Blot
This protocol outlines the steps to measure the levels of phosphorylated RIPK1 (pRIPK1) in tissue samples.
Materials:
-
Tissue samples from treated and control animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pRIPK1, anti-total RIPK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize the tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pRIPK1, anti-total RIPK1, and a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pRIPK1 signal to the total RIPK1 and the loading control.
Visualizations
Caption: TNF-α induced RIP1 signaling leading to either survival or cell death.
Caption: General workflow for in vivo studies of RIP1 kinase inhibitors.
References
- 1. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]
- 2. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. A phase I, randomized, ascending‐dose study to assess safety, pharmacokinetics, and activity of GDC‐8264, a RIP1 inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
Technical Support Center: Troubleshooting RIP1 Kinase Inhibitor Experiments in Primary Cells
Welcome to the technical support center for RIP1 kinase inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments using primary cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments with RIP1 kinase inhibitors in primary cells.
1. My RIP1 inhibitor shows no effect on cell viability. What are the possible reasons?
There are several potential reasons why your RIP1 inhibitor may not be affecting cell viability. Consider the following:
-
Cell Type and Stimulus: The effect of RIP1 inhibition is highly dependent on the cell type and the specific stimulus used to induce cell death. RIP1 kinase activity is essential for necroptosis, a form of programmed necrosis, but not always for apoptosis.[1][2][3] Ensure your primary cell type is capable of undergoing necroptosis and that you are using an appropriate stimulus (e.g., TNF-α in combination with a caspase inhibitor like zVAD-fmk and a SMAC mimetic like BV6) to induce this pathway.[4][5]
-
Inhibitor Potency and Specificity: Not all RIP1 inhibitors are equally potent or specific. For example, Necrostatin-1 (Nec-1) is a widely used RIP1 inhibitor, but it has known off-target effects, including inhibition of indoleamine-2,3-dioxygenase (IDO).[6] It is recommended to use more specific and potent inhibitors like Necrostatin-1s (Nec-1s) or other recently developed compounds.[5][6][7][8] Always include an inactive control compound, such as Nec-1i, to confirm that the observed effects are due to RIP1 inhibition.[6]
-
Inhibitor Concentration and Incubation Time: The effective concentration of the inhibitor can vary between different primary cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cells. Insufficient incubation time with the inhibitor before adding the stimulus can also lead to a lack of effect. Pre-incubation for at least 30 minutes to an hour is generally recommended.[9][10]
-
Primary Cell Health: Primary cells are more sensitive than cell lines. Ensure that your cells are healthy and viable before starting the experiment. High background cell death can mask the specific effects of the inhibitor.
2. I'm observing high levels of cell death even with the RIP1 inhibitor. What could be wrong?
If you are still observing significant cell death after treatment with a RIP1 inhibitor, consider these possibilities:
-
Alternative Cell Death Pathways: Your experimental conditions might be inducing apoptosis or another form of cell death that is independent of RIP1 kinase activity. For instance, TNF-α can induce apoptosis through a RIP1 kinase-independent mechanism involving FADD and Caspase-8.[3][4] To investigate this, you can try co-treatment with a pan-caspase inhibitor (e.g., zVAD-fmk) to see if it reduces cell death.
-
Incomplete Inhibition: The concentration of your RIP1 inhibitor may not be sufficient to completely block RIP1 kinase activity. Refer to the dose-response data for your specific inhibitor and cell type, or perform a titration experiment to find the optimal concentration.
-
Off-Target Toxicity of the Inhibitor: At high concentrations, some inhibitors may exhibit off-target toxicity.[7] It's important to test the inhibitor on its own, without any cell death stimulus, to assess its baseline toxicity in your primary cells.
-
Scaffolding Function of RIP1: RIP1 has both kinase-dependent and kinase-independent (scaffolding) functions.[2][5] In some contexts, the scaffolding function of RIP1 can promote cell death signaling even when its kinase activity is inhibited.
3. How can I confirm that my RIP1 inhibitor is working and targeting the intended pathway?
To validate the activity and specificity of your RIP1 inhibitor, you should perform the following biochemical analyses:
-
Western Blotting for Phospho-RIP1: A direct way to confirm inhibitor activity is to assess the autophosphorylation of RIP1 at Ser166.[4][11] Treatment with a necroptotic stimulus should increase p-RIP1 (S166) levels, and this increase should be blocked by an effective RIP1 inhibitor.
-
Analysis of Downstream Signaling: RIP1 kinase activity is required for the phosphorylation of RIPK3 and MLKL, key downstream effectors of necroptosis.[4][5] You can use western blotting to check if your inhibitor prevents the phosphorylation of these proteins upon stimulation.
-
Immunoprecipitation: To confirm that the inhibitor disrupts the formation of the necrosome complex, you can perform immunoprecipitation of RIP1 and probe for its interaction with RIPK3. An effective inhibitor should reduce the amount of RIPK3 that co-immunoprecipitates with RIP1.[4]
-
Cytokine Profiling: RIP1 kinase activity can also regulate the production of inflammatory cytokines.[12][13][14] Measuring the levels of cytokines like TNF-α and IL-6 in your cell culture supernatant can provide further evidence of the inhibitor's effect.
Quantitative Data Summary
The following tables provide a summary of commonly used RIP1 inhibitors and their effective concentrations in various cell types.
Table 1: Potency of Common RIP1 Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (in vitro) | EC50 (Cell-based) | Species Specificity | Reference(s) |
| Necrostatin-1 (Nec-1) | RIPK1, IDO | ~180-490 nM | 0.2-10 µM | Human, Mouse | [6][15] |
| Necrostatin-1s (Nec-1s) | RIPK1 | ~100-200 nM | 0.1-1 µM | Human, Mouse | [6][7] |
| GSK'963 | RIPK1 | Not specified | ~3 nM (BMDMs) | Mouse | [9] |
| GNE684 | RIPK1 | Human: Potent, Mouse/Rat: Slightly less potent | Human: ~1-10 nM, Mouse: ~20-50 nM | Human, Mouse, Rat | [3][4] |
| PK68 | RIPK1 | ~90 nM | ~14-22 nM | Human, Mouse | [5] |
Table 2: Example Concentrations for In Vitro Experiments with Primary Cells
| Cell Type | Stimulus | Inhibitor | Concentration | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + zVAD | GSK'963 | 3 nM | [9] |
| Mouse Embryonic Fibroblasts (MEFs) | M45mutRHIM virus | GSK'872 (RIPK3i) | 5 nM | [9] |
| Primary Mouse Keratinocytes | TNF-α | GNE684 | Not specified, used in vivo | [3] |
| Primary Human Colon Cells | TNF-α + BV6 + zVAD | GNE684 | EC50 calculated | [4] |
Experimental Protocols
1. General Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of concentrations of the RIP1 inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Add the necroptotic stimulus (e.g., TNF-α, SMAC mimetic, zVAD-fmk) to the wells. Include wells with stimulus only and untreated cells as controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours).
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions (Promega).[4] This involves adding the reagent, incubating, and measuring luminescence.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated, unstimulated control cells.
2. General Protocol for Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[4][16][17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16][17][18]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.[16][17][18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-RIP1, RIP1, p-MLKL, MLKL, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16][17]
Visualizations
Signaling Pathways and Workflows
Caption: RIP1 Signaling Pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 3. researchgate.net [researchgate.net]
- 4. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constitutive Interferon Attenuates RIPK1/3-Mediated Cytokine Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 16. origene.com [origene.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
Technical Support Center: Addressing Inhibitor Instability in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with inhibitor instability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of inhibitor instability in my cell culture experiments?
A1: Signs of inhibitor instability can manifest in various ways, often leading to inconsistent or misleading experimental results. Key indicators include:
-
Loss of expected biological effect over time: The inhibitor's effect diminishes or disappears in longer experiments.
-
High variability between replicate wells or experiments: Inconsistent results that are difficult to reproduce.
-
Unexpected changes in cell morphology or viability: This could indicate degradation into toxic byproducts.
-
Precipitation of the compound in the culture medium: Visible particulate matter in the wells.
Q2: What are the primary causes of inhibitor instability in cell culture medium?
A2: Inhibitor instability in culture medium can be attributed to several factors:
-
Chemical Degradation: The inherent chemical structure of the inhibitor may be susceptible to hydrolysis or oxidation in the aqueous, warm, and CO2-controlled environment of a cell culture incubator.[1]
-
Enzymatic Degradation: Cells can release enzymes that may metabolize or degrade the inhibitor.
-
Adsorption to plasticware: The inhibitor may bind to the surface of cell culture plates, reducing its effective concentration in the medium.[2][3]
-
Precipitation: Poor solubility of the inhibitor in the aqueous culture medium, especially after dilution from a concentrated stock (e.g., in DMSO), can lead to precipitation.[4]
Q3: How can I minimize inhibitor precipitation when adding it to my culture medium?
A3: To prevent your inhibitor from precipitating out of solution, it is best to first make serial dilutions of your stock solution in the same solvent (e.g., DMSO) before adding it to the aqueous culture medium. Most cells can tolerate a final DMSO concentration of up to 0.1%.[4] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: How often should I replace the medium containing the inhibitor in a long-term experiment?
A4: For long-term treatments (several days or weeks), it is crucial to maintain a consistent concentration of the active inhibitor. It is recommended to change the medium with a fresh inhibitor every 2-3 days.[5] The optimal frequency will depend on the stability of your specific inhibitor, which you can determine experimentally.
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected inhibitor effect.
This is a common issue that can arise from multiple sources. The following decision tree can help you troubleshoot the problem.
References
- 1. Past, Present and Future of Digital PCR | Technology Networks [technologynetworks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Apoptosis vs. Necroptosis in Inhibitor Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to accurately distinguish between apoptotic and necroptotic cell death pathways using inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between apoptosis and necroptosis?
Apoptosis is a form of programmed cell death characterized by cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies, all of which occur without triggering an inflammatory response.[1][2] It is a caspase-dependent process. In contrast, necroptosis is a form of regulated necrosis that is caspase-independent and highly inflammatory, characterized by cell swelling and plasma membrane rupture.[3]
Q2: How can I use inhibitors to differentiate between apoptosis and necroptosis?
The differential dependence on caspases is the primary way to distinguish these pathways using inhibitors.
-
To induce necroptosis: Treat cells with a stimulus (e.g., TNF-α) in the presence of a pan-caspase inhibitor, such as Z-VAD-FMK.[4] The caspase inhibitor will block the apoptotic pathway, forcing the cell into necroptosis if the appropriate signaling molecules are present.[5][6]
-
To inhibit necroptosis: Use specific inhibitors of the necroptotic pathway, such as Necrostatin-1 (Nec-1), which targets RIPK1 kinase activity.[7][8][9]
-
To inhibit apoptosis: Use pan-caspase inhibitors like Z-VAD-FMK.[7]
Q3: What is the role of Caspase-8 in determining the cell death pathway?
Caspase-8 plays a crucial dual role at the crossroads of apoptosis and necroptosis.[5][10][11] When active, Caspase-8 can initiate the apoptotic cascade by cleaving downstream caspases.[11] It also actively suppresses necroptosis by cleaving key necroptotic proteins RIPK1 and RIPK3.[6][9][10] Therefore, inhibition or absence of Caspase-8 is a prerequisite for the induction of necroptosis.[5][6]
Q4: What are the core protein markers I should look for to confirm each pathway?
-
Apoptosis:
-
Cleaved Caspase-3/7
-
Cleaved PARP
-
Annexin V staining (marks externalized phosphatidylserine)[12]
-
-
Necroptosis:
Q5: My pan-caspase inhibitor (Z-VAD-FMK) is not inducing necroptosis. What could be the reason?
Several factors could be at play:
-
Cell Line Specificity: Not all cell lines are capable of undergoing necroptosis. They may lack essential components of the necroptome, such as RIPK3 or MLKL.
-
Insufficient Stimulus: The initial stimulus (e.g., TNF-α) may not be strong enough to trigger the signaling cascade.
-
Inhibitor Concentration and Potency: Ensure the pan-caspase inhibitor is used at an effective concentration. Note that some inhibitors, like zVAD-FMK, can inhibit other proteases at high concentrations.[4]
-
Presence of cFLIP: High levels of cFLIP can interfere with the formation of the death-inducing signaling complex.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cell death in untreated controls. | Cell culture stress (e.g., over-confluence, nutrient depletion, contamination). | Optimize cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between experiments. | Variation in reagent concentrations, incubation times, or cell passage number. | Standardize all experimental parameters. Use a consistent cell passage number and freshly prepared reagents. |
| Necrostatin-1 is also inhibiting apoptosis. | Necrostatin-1 can, in some contexts, prevent RIPK1-mediated apoptosis. | Confirm apoptosis inhibition by looking at downstream markers like cleaved Caspase-3. Consider using a more specific MLKL inhibitor like Necrosulfonamide to confirm necroptosis. |
| Difficulty detecting phosphorylated proteins by Western Blot. | Low protein abundance, inefficient antibody, or rapid dephosphorylation. | Use phosphatase inhibitors in your lysis buffer. Optimize antibody concentrations and incubation times. Ensure you are using an antibody specific to the phosphorylated form of the protein. |
| Ambiguous flow cytometry results with Annexin V/PI staining. | Late apoptotic cells can become PI positive, mimicking necrosis/necroptosis.[17] | Analyze cells at earlier time points to capture the early apoptotic (Annexin V positive, PI negative) population. Combine with intracellular staining for specific markers like cleaved Caspase-3 or p-MLKL for more definitive results.[18] |
Signaling Pathways
Here are the simplified signaling pathways for apoptosis and necroptosis.
Caption: Extrinsic apoptosis signaling pathway.
Caption: Necroptosis signaling pathway.
Experimental Protocols
Experimental Workflow for Inhibitor Assays
Caption: General experimental workflow.
Detailed Protocol: Cell Viability Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is adapted from common laboratory procedures.[12][17]
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-Annexin V (or other conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis or necroptosis in your cell cultures using the desired stimuli and inhibitors. Include appropriate controls (untreated, stimulus only, inhibitor only).
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Be gentle to avoid mechanical membrane damage.
-
For suspension cells, collect them directly.
-
-
Washing:
-
Transfer ~1 x 10^6 cells to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necroptotic cells: Annexin V-positive, PI-positive
-
-
Data Presentation: Inhibitor Concentrations
The following table provides a starting point for inhibitor concentrations. Optimal concentrations may vary depending on the cell line and experimental conditions and should be determined empirically.
| Inhibitor | Target | Typical Working Concentration | Pathway Affected |
| Z-VAD-FMK | Pan-caspase | 10-50 µM | Apoptosis (Inhibits) |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | 10-30 µM | Necroptosis (Inhibits) |
| GSK'872 | RIPK3 Kinase | 1-10 µM | Necroptosis (Inhibits) |
| Necrosulfonamide (NSA) | MLKL | 1-10 µM | Necroptosis (Inhibits) |
References
- 1. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. agscientific.com [agscientific.com]
- 9. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of RIP1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address cytotoxicity observed at high concentrations of RIP1 kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving RIP1 kinase inhibitors.
| Issue/Question | Potential Cause | Suggested Solution |
| High cytotoxicity is observed at concentrations expected to be non-toxic. | Off-target effects: At high concentrations, inhibitors can bind to other kinases or cellular targets, leading to toxicity. For example, Necrostatin-1 (Nec-1) is also known to inhibit indoleamine 2,3-dioxygenase (IDO).[1][2] Mitochondrial Dysfunction: High inhibitor concentrations can impair mitochondrial function, leading to increased Reactive Oxygen Species (ROS) production and apoptosis. | 1. Use a more specific inhibitor: Consider using Necrostatin-1s (Nec-1s), a more stable and specific version of Nec-1 that lacks the IDO-targeting effect.[2] 2. Co-treatment with antioxidants: To counteract oxidative stress, co-administer an antioxidant like N-acetylcysteine (NAC). 3. Titrate inhibitor concentration: Perform a dose-response curve to identify the lowest effective concentration for RIPK1 inhibition with minimal cytotoxicity. |
| How can I differentiate between on-target necroptosis and off-target cytotoxicity? | Confounding cell death pathways: The observed cell death may not be solely due to the intended inhibition of necroptosis but could be a result of inhibitor-induced apoptosis or other toxic effects. | 1. Use a pan-caspase inhibitor: Co-treatment with a pan-caspase inhibitor like z-VAD-FMK can help determine if the observed cell death is caspase-dependent (apoptosis).[3] 2. Genetic knockdown/knockout: Use siRNA or CRISPR to deplete RIPK1, RIPK3, or MLKL. If the inhibitor still causes cell death in these knockout cells, the effect is likely off-target. 3. Use an inactive analog: If available, use an inactive enantiomer or analog of your inhibitor (e.g., GSK'962 for GSK'963) as a negative control to confirm on-target effects.[1] |
| My results are inconsistent across experiments. | Inhibitor instability: Some inhibitors, like Nec-1, have poor pharmacokinetic properties and can degrade in culture media. Cell culture conditions: Cell density, passage number, and media components can all influence cellular responses to inhibitors. | 1. Use a stable inhibitor analog: Switch to a more stable inhibitor like Nec-1s. 2. Standardize protocols: Ensure consistent cell seeding densities, media formulations, and inhibitor preparation methods for all experiments. 3. Prepare fresh solutions: Always prepare fresh stock solutions of the inhibitor and dilute to the working concentration immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity for RIP1 kinase inhibitors at high concentrations?
A1: The primary mechanisms of cytotoxicity at high concentrations are off-target effects and the induction of mitochondrial dysfunction. High concentrations of inhibitors can lead to the inhibition of other kinases, triggering unintended signaling pathways.[4] This can lead to mitochondrial stress, characterized by increased production of Reactive Oxygen Species (ROS), a decrease in mitochondrial membrane potential, and ultimately, the induction of apoptosis.
Q2: What is the role of RIP1 kinase in cell survival and cell death?
A2: RIP1 kinase is a critical regulator at the crossroads of cell survival and death pathways. As a scaffold protein, it can promote cell survival by activating the NF-κB signaling pathway.[5][6][7] However, its kinase activity is essential for initiating two forms of programmed cell death: apoptosis (caspase-dependent) and necroptosis (caspase-independent).[5][6][8] The cellular context and the presence of other signaling molecules determine which pathway is activated.
Q3: How can I minimize the off-target effects of RIP1 kinase inhibitors?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of the inhibitor. Performing a careful dose-response analysis is essential. Additionally, using highly selective inhibitors, such as GSK'963, which has shown minimal cross-reactivity with other kinases, can significantly reduce off-target effects.[1][9] Comparing results with a structurally related but inactive compound can also help to confirm that the observed effects are due to on-target inhibition.[1]
Data Presentation
The following table summarizes the potency of various RIPK1 inhibitors in blocking necroptosis. Note that higher potency (lower EC50/IC50) does not necessarily correlate with lower cytotoxicity at high concentrations, as off-target effects can be independent of RIPK1 inhibition.
| Inhibitor | Cell Line | Stimulus | Assay | EC50 / IC50 (nM) | Reference |
| Necrostatin-1 (Nec-1) | Human U937 | TNF-α + z-VAD-FMK | Cell Viability | ~490 | [10] |
| GSK'963 | Human U937 | TNF-α + z-VAD-FMK | Cell Viability | 4 | [1] |
| GSK'963 | Mouse L929 | TNF-α + z-VAD-FMK | Cell Viability | 1 | [1] |
| PK6 | Human HT-29 | TNF-α + Smac mimetic + z-VAD-FMK | Cell Viability | ~950 | [11] |
| PK6 | Mouse L929 | Smac mimetic + z-VAD-FMK | Cell Viability | ~760 | [11] |
Experimental Protocols
Cell Viability Assessment using AlamarBlue (Resazurin) Assay
This protocol measures cell viability by quantifying the metabolic activity of living cells.
Materials:
-
AlamarBlue HS Cell Viability Reagent
-
96-well plates (clear bottom, black or white walls recommended for fluorescence)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
RIP1 kinase inhibitor and vehicle control (e.g., DMSO)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the RIP1 kinase inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the AlamarBlue working solution by diluting the stock reagent 1:10 in pre-warmed culture medium.
-
Assay:
-
Carefully remove the drug-containing medium from the wells. This step is crucial to avoid interference from the compounds.[12][13]
-
Wash the cells once with PBS.
-
Add 100 µL of the AlamarBlue working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.[14]
-
-
Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Subtract the fluorescence of a "no-cell" control from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol detects total intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
DMSO
-
Serum-free culture medium (e.g., DMEM)
-
PBS
-
24-well or 96-well plates
-
Fluorescence microscope or plate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
Positive control (e.g., H2O2 or Tert-Butyl Hydroperoxide)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate and allow them to adhere overnight. Treat with the RIP1 kinase inhibitor at various concentrations for the desired time. Include a positive control for ROS induction.
-
DCFH-DA Stock Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Store protected from light at -20°C.
-
DCFH-DA Working Solution: Immediately before use, dilute the stock solution to a final concentration of 10 µM in pre-warmed serum-free medium.[15]
-
Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.[17]
-
Measurement:
-
Add PBS or medium back to the wells.
-
Immediately measure the fluorescence using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.[18]
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.
Visualizations
Caption: RIP1 Signaling Pathway Decision Points.
Caption: Workflow for Mitigating Inhibitor Cytotoxicity.
Caption: Logic Diagram for Troubleshooting Cytotoxicity.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 - Wikipedia [en.wikipedia.org]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. a-msh-amide.com [a-msh-amide.com]
- 11. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 18. doc.abcam.com [doc.abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of RIP1 Kinase Inhibitor Series
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting protein 1 (RIP1) kinase has emerged as a critical mediator of inflammation and regulated cell death, particularly necroptosis. Its role in a variety of inflammatory and neurodegenerative diseases has made it a compelling target for therapeutic intervention. This guide provides a comparative overview of the efficacy of different series of RIP1 kinase inhibitors, supported by experimental data, to aid researchers in their drug development efforts.
Overview of RIP1 Kinase Inhibitor Series
Several distinct chemical series of RIP1 kinase inhibitors have been developed, ranging from the early tool compound Necrostatin-1 to clinically evaluated molecules. These inhibitors primarily differ in their mode of action (Type I, II, or III binders), potency, selectivity, and pharmacokinetic properties. This guide will focus on comparing key examples from these series.
Quantitative Data Presentation
The following tables summarize the in vitro potency and clinical efficacy of prominent RIP1 kinase inhibitors.
Table 1: In Vitro Potency of RIP1 Kinase Inhibitors
| Inhibitor Series | Compound | Type | Target | IC50/EC50 | Species | Assay Type |
| Necrostatin | Necrostatin-1 (Nec-1) | III (Allosteric) | RIPK1 | EC50: 490 nM | Human (Jurkat cells) | Necroptosis Inhibition |
| Necrostatin-1s (Nec-1s) | III (Allosteric) | RIPK1 | EC50: 182 nM | Human | Kinase Inhibition | |
| RIPA-56 | III (Allosteric) | RIPK1 | IC50: 13 nM | Human | Kinase Inhibition | |
| EC50: 27 nM | Mouse (L929 cells) | Necroptosis Inhibition | ||||
| GlaxoSmithKline (GSK) | GSK2982772 | III (Allosteric) | RIPK1 | IC50: 16 nM | Human | Fluorescence Polarization |
| IC50: 20 nM | Monkey | Fluorescence Polarization | ||||
| GSK3145095 | III (Allosteric) | RIPK1 | IC50: 6.3 nM | Human | Kinase Inhibition | |
| Denali/Sanofi | SAR443060 (DNL747) | N/A | RIPK1 | N/A | N/A | N/A |
| Genentech | GNE684 | N/A | RIPK1 | Ki: 21 nM | Human | Kinase Inhibition |
| Ki: 189 nM | Mouse | Kinase Inhibition | ||||
| Ki: 691 nM | Rat | Kinase Inhibition |
Table 2: Clinical Efficacy of RIP1 Kinase Inhibitors
| Compound | Indication | Phase | Key Efficacy Findings |
| GSK2982772 | Ulcerative Colitis | IIa | No significant difference in clinical or endoscopic outcomes compared to placebo at day 43 and day 85.[1][2] At day 85, Mayo clinical response was achieved by 50% of patients in the GSK2982772 group versus 56% in the placebo group.[1] Mayo remission was achieved by 9% of patients in the GSK2982772 group versus 11% in the placebo group.[1] |
| SAR443060 (DNL747) | Alzheimer's Disease & ALS | I/Ib | The primary focus was on safety, pharmacokinetics, and target engagement.[3][4] The trials demonstrated that SAR443060 was generally safe and well-tolerated and showed robust peripheral target engagement.[3][4] However, the development was discontinued due to long-term nonclinical toxicology findings, and no significant clinical efficacy was reported.[4] |
Preclinical Efficacy in Disease Models
Preclinical studies in various animal models have been crucial in demonstrating the therapeutic potential of RIPK1 inhibition.
-
Inflammatory Bowel Disease (IBD): In murine models of colitis, such as dextran sulfate sodium (DSS)-induced colitis, RIPK1 inhibitors have been shown to ameliorate disease. For instance, GSK's RIP1 kinase inhibitor demonstrated a significant reduction in mucosal damage and the expression of pro-inflammatory cytokines like IFN-γ, IL-17A, and TNF-α in a T-cell dependent colitis model.[5] Necrostatin-1 has also been shown to reduce intestinal inflammation in the DSS model.[5]
-
Neuroinflammation and Neurodegeneration: In rodent models of Alzheimer's disease (AD), treatment with Necrostatin-1s has been shown to reduce Aβ plaque burden, tau aggregation, and levels of pro-inflammatory cytokines, leading to improved performance in spatial memory tests.[6][7] RIPK1 inhibition is also neuroprotective in models of amyotrophic lateral sclerosis (ALS) and multiple sclerosis.[8] In a mouse model of LPS-induced depression, the RIPK1 inhibitor Necrostatin-1s mitigated depressive-like behaviors and reduced neuroinflammation.[9][10]
Signaling Pathways and Experimental Workflows
RIP1 Signaling Pathway in Necroptosis
The following diagram illustrates the central role of RIP1 kinase in the necroptosis signaling pathway initiated by TNF-α.
Caption: RIP1 kinase signaling cascade leading to survival, apoptosis, or necroptosis.
Experimental Workflow for Evaluating RIP1 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of novel RIP1 kinase inhibitors.
Caption: A standard workflow for the discovery and preclinical development of RIP1 inhibitors.
Experimental Protocols
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
Objective: To determine the in vitro potency (IC50) of a test compound to inhibit RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Add serially diluted test compound or vehicle control to the wells of the plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (TNF-α-induced)
Objective: To determine the cellular potency (EC50) of a test compound to inhibit necroptosis in a cellular context.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human or mouse TNF-α
-
A pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and promote necroptosis
-
A SMAC mimetic (e.g., birinapant) to enhance TNF-α signaling (optional, depending on the cell line)
-
Test compound (serially diluted)
-
A cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding a cocktail of TNF-α and z-VAD-fmk (and SMAC mimetic, if used) to the wells.
-
Incubate the plate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a chosen assay method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
Calculate the percent inhibition of cell death for each compound concentration relative to the vehicle control (cells treated with TNF-α/z-VAD-fmk cocktail only) and determine the EC50 value by fitting the data to a dose-response curve.
In Vivo DSS-Induced Colitis Model
Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of inflammatory bowel disease.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
Procedure:
-
Induction of Acute Colitis:
-
Treatment:
-
Administer the test compound or vehicle control to the mice daily, starting from the first day of DSS administration or therapeutically after the onset of symptoms.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).[11]
-
At the end of the study (day 7-10), euthanize the mice and collect the colons.
-
Measure the colon length (colitis leads to colon shortening).
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[12]
-
Analyze colon tissue homogenates for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
-
Data Analysis:
-
Compare the DAI, colon length, histological scores, MPO activity, and cytokine levels between the vehicle-treated and compound-treated groups to determine the efficacy of the RIPK1 inhibitor.
-
Conclusion
The development of RIP1 kinase inhibitors represents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. While early clinical trial results have been mixed, with some compounds showing a lack of efficacy, the preclinical data remains compelling. The diverse chemical series of RIP1 inhibitors, each with unique properties, offer multiple avenues for further investigation. The experimental protocols and data presented in this guide provide a framework for researchers to compare the efficacy of these different series and to design future studies aimed at translating the preclinical promise of RIPK1 inhibition into clinical success. Continued research into the nuances of RIPK1 signaling in different disease contexts will be crucial for identifying the patient populations most likely to benefit from this therapeutic approach.
References
- 1. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. socmucimm.org [socmucimm.org]
A Comparative Analysis of Type I and Type II RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, making it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. Small molecule inhibitors of RIPK1 are broadly classified based on their binding mode and the conformational state of the kinase they target. This guide provides a detailed comparative analysis of Type I and Type II RIPK1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and application.
The Central Role of RIPK1 in Cell Fate Decisions
RIPK1 is a multifaceted protein that plays a pivotal role in signaling pathways downstream of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Depending on the cellular context and post-translational modifications, RIPK1 can initiate signaling cascades that lead to cell survival through the activation of NF-κB, or programmed cell death via apoptosis or necroptosis. The kinase activity of RIPK1 is essential for its role in mediating necroptosis, a form of regulated necrosis.
Mechanism of Action: Type I vs. Type II Inhibitors
The fundamental difference between Type I and Type II RIPK1 inhibitors lies in the conformational state of the kinase domain they bind to. The activation loop of a kinase, which contains a conserved DFG (Asp-Phe-Gly) motif, can adopt an "in" (active) or "out" (inactive) conformation.
-
Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of RIPK1. They occupy the ATP-binding pocket, directly competing with the endogenous ATP substrate.
-
Type II inhibitors also bind to the ATP-binding site but stabilize the inactive "DFG-out" conformation of the kinase. These inhibitors typically extend into an adjacent allosteric pocket, which is only accessible in the inactive state.
A Head-to-Head Comparison of Necrostatin-1 and Novel RIPK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering RIPK1 inhibitor, Necrostatin-1, with the next generation of novel, more potent, and specific inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide includes supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death, particularly necroptosis, and inflammatory signaling pathways. Its central role in a variety of human neurodegenerative, autoimmune, and inflammatory diseases has made it a prime therapeutic target.[1] While Necrostatin-1 was the first-in-class inhibitor that enabled the exploration of RIPK1's function, its limitations, such as poor metabolic stability and off-target effects, have driven the development of a new wave of highly potent and selective novel RIPK1 inhibitors.[2][3]
Data Presentation: Quantitative Comparison of RIPK1 Inhibitors
The following tables summarize the key quantitative data for Necrostatin-1 and a selection of novel RIPK1 inhibitors, providing a clear comparison of their potency, cellular efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | EC50 (nM) | Cell Line |
| Necrostatin-1 | Type III (Allosteric) | Human RIPK1 | 320[4] | 490[5] | 293T |
| GSK2982772 | Type II | Human RIPK1 | 16[1][6] | - | - |
| DNL747 (SAR443060) | Reversible | Human RIPK1 | 3.9[7] | - | Human PBMCs |
| GFH312 | Small Molecule | Human RIPK1 | 40[8][9] | - | - |
| UAMC-3861 | Type II | Human RIPK1 | - | Single-digit nM[10] | Mouse and Human cells |
| RI-962 | - | Human RIPK1 | 5.9[11] | - | - |
Table 2: Pharmacokinetic Properties of RIPK1 Inhibitors
| Inhibitor | Half-life (t½) | Bioavailability | Key Pharmacokinetic Features |
| Necrostatin-1 | 1.2h (oral, rat)[12] | 54.8% (rat)[12][13][14] | Rapid absorption, with peak plasma concentration at 1h post-oral administration in rats.[15] |
| GSK2982772 | ~12h (predicted in human) | High (predicted) | Good free fraction in blood across multiple species; low brain penetration in rats.[1][6] |
| DNL747 (SAR443060) | - | Orally bioavailable[7] | CNS-penetrant.[7] |
| GFH312 | 6.3 - 23.3h (human)[8] | Orally bioavailable[9] | Rapidly absorbed; CNS penetration expected.[9] |
| SIR9900 | 31.92 - 37.75h (human) | Orally bioavailable | CNS-penetrant with a cerebrospinal fluid to unbound plasma ratio of 1.15. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and the process of inhibitor evaluation, the following diagrams were generated using Graphviz (DOT language).
Caption: RIPK1 Signaling Pathway leading to Inflammation, Apoptosis, or Necroptosis.
Caption: Experimental Workflow for RIPK1 Inhibitor Discovery and Validation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Necrostatin-1 and novel RIPK1 inhibitors.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of RIPK1 kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (Necrostatin-1 or novel inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the RIPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Necroptosis Inhibition Assay
This assay assesses the ability of inhibitors to protect cells from induced necroptosis.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29, mouse L929, or FADD-deficient Jurkat cells)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents:
-
TNF-α
-
A pan-caspase inhibitor (e.g., z-VAD-fmk)
-
A SMAC mimetic (e.g., BV6)
-
-
Test compounds (Necrostatin-1 or novel inhibitors)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or propidium iodide for flow cytometry)
-
96-well clear or opaque-walled plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, z-VAD-fmk, and/or a SMAC mimetic.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a chosen method:
-
Luminescence-based: Add the CellTiter-Glo® reagent and measure luminescence.
-
Fluorescence-based: Stain with propidium iodide and analyze the percentage of dead cells by flow cytometry or fluorescence microscopy.
-
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of RIPK1 Phosphorylation
This method is used to determine the extent to which an inhibitor can block the autophosphorylation of RIPK1 at Ser166, a key marker of its activation.
Materials:
-
Cell line used in the necroptosis assay
-
Necroptosis-inducing agents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound and necroptosis-inducing agents as described in the cellular necroptosis inhibition assay.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RIPK1 to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
Conclusion
The development of novel RIPK1 inhibitors represents a significant advancement over the pioneering but limited Necrostatin-1. These next-generation compounds exhibit superior potency, selectivity, and pharmacokinetic profiles, making them promising candidates for clinical development in a range of inflammatory and neurodegenerative diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and validation of even more effective RIPK1-targeted therapeutics. As our understanding of the intricate roles of RIPK1 in health and disease continues to evolve, these powerful chemical tools will be indispensable for both basic research and translational medicine.
References
- 1. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. excelra.com [excelra.com]
- 11. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. schrodinger.com [schrodinger.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of potential RIPK1 inhibitors by machine learning and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validating the On-Target Effects of RIP1 Kinase Inhibitor 1 Using siRNA: A Comparative Guide
This guide provides a comprehensive comparison for validating the on-target effects of RIP1 Kinase Inhibitor 1 by contrasting its pharmacological activity with the genetic knockdown of RIPK1 using small interfering RNA (siRNA). This approach is crucial for researchers, scientists, and drug development professionals to rigorously confirm that the observed cellular phenotype is a direct result of RIPK1 inhibition and not due to off-target effects.
The Central Role of RIPK1 in Cellular Signaling
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, survival, and programmed cell death.[1][2][3][4] Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival signals through the NF-κB pathway or trigger cell death via apoptosis or necroptosis.[1][2][5] Its kinase activity is essential for inducing necroptosis, a form of regulated necrosis, making it a prime therapeutic target for inflammatory and neurodegenerative diseases.[2][4][6][7]
Figure 1: Simplified RIPK1 signaling pathway. The diagram illustrates how TNFα binding to TNFR1 can lead to either cell survival via NF-κB or cell death. RIPK1's kinase activity is central to the necroptosis pathway. Both the small molecule inhibitor and siRNA target RIPK1 to block downstream effects.
Methods of RIPK1 Inhibition: A Comparison
Validating a drug's on-target effects requires comparing its pharmacological action to a highly specific genetic method. Here, we compare this compound, a small molecule, with siRNA-mediated gene silencing.
| Feature | This compound (Pharmacological) | RIPK1 siRNA (Genetic) |
| Mechanism of Action | Binds to the kinase domain of the RIPK1 protein, inhibiting its enzymatic activity.[4] | A double-stranded RNA molecule that guides the RISC complex to degrade RIPK1 mRNA, preventing protein synthesis.[8] |
| Target | Post-translational (existing protein) | Pre-translational (mRNA) |
| Onset of Action | Rapid (minutes to hours) | Slow (24-72 hours to achieve protein knockdown)[9] |
| Duration of Effect | Reversible and dependent on compound half-life and dosage. | Long-lasting (days) until the cell replenishes the mRNA and protein. |
| Specificity | Potential for off-target kinase binding. | Highly specific to the RIPK1 mRNA sequence, but can have miRNA-like off-target effects.[10] |
| Use Case | Therapeutic agent, tool for acute studies. | Gold standard for target validation, loss-of-function studies.[8] |
Experimental Validation Workflow
The core principle of on-target validation is to determine if the genetic removal of the target protein phenocopies the effect of the chemical inhibitor. A divergence in outcomes suggests the inhibitor may have significant off-target effects.
Figure 2: Experimental workflow for validating on-target effects. Cells are treated in parallel with the inhibitor, RIPK1 siRNA, and appropriate controls. Downstream assays measure target engagement and cellular phenotype. A match in outcomes between the inhibitor and siRNA confirms on-target activity.
Comparative Performance Data
The following tables summarize the expected and reported data for this compound and its validation using siRNA.
Table 1: Performance Data of this compound (Compound 22) This inhibitor is a potent, orally available, and brain-penetrating compound.[11]
| Parameter | Cell Line | Value |
| Binding Affinity (pKi) | N/A | 9.04 |
| Necroptosis IC50 | HT-29 (human) | 2 nM |
| Necroptosis IC50 | L-929 (mouse) | 15 nM |
| pMLKL IC50 | HT-29 (human) | 1.3 nM |
| pMLKL IC50 | L-929 (mouse) | 2.7 nM |
| Data sourced from Yoshikawa et al. (2018) as presented by MedchemExpress.[11] |
Table 2: Validating On-Target Effects - A Comparative Summary This table outlines the expected results from key validation experiments when necroptosis is induced (e.g., using TNFα + z-VAD-FMK).
| Assay | Expected Outcome (On-Target) | Result with RIP1 Inhibitor 1 | Result with RIPK1 siRNA |
| qPCR | RIPK1 mRNA levels are significantly reduced. | No change expected. | >75% reduction in RIPK1 mRNA.[12] |
| Western Blot (RIPK1) | Total RIPK1 protein levels are significantly reduced. | No change in total protein level. | >70% reduction in total RIPK1 protein. |
| Western Blot (pMLKL) | Phosphorylation of MLKL, the executioner of necroptosis, is blocked.[13] | Significant reduction in pMLKL levels.[11] | Significant reduction in pMLKL levels. |
| Cell Viability Assay | Cells are protected from induced necroptotic cell death. | Increased cell viability.[11] | Increased cell viability. |
| TNFα Secretion | Reduction in RIPK1-mediated inflammatory cytokine production.[14] | Decreased TNFα secretion. | Decreased TNFα secretion.[14] |
Detailed Experimental Protocols
1. RIPK1 siRNA Knockdown Protocol
This protocol is adapted for a 6-well plate format and should be optimized for the specific cell line. Using a pool of 3-4 siRNAs targeting different regions of the RIPK1 mRNA is recommended to reduce off-target effects.[9][10]
-
Day 1: Cell Seeding
-
Seed 100,000 to 200,000 cells per well in 2 mL of complete growth medium. Ensure cells are ~70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
Prepare two sets of tubes. For each well, prepare:
-
Tube A: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ Medium.
-
Tube B: Dilute 25 pmol of RIPK1 siRNA (or non-targeting control siRNA) in 100 µL of Opti-MEM™ Medium.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 5-10 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubate cells for 24-72 hours before proceeding with downstream assays.
-
-
Day 4/5: Validation & Experimentation
-
Harvest a subset of cells to confirm knockdown via qPCR and/or Western Blot.
-
Use the remaining cells for functional assays (e.g., necroptosis induction).
-
2. Necroptosis Induction and Cell Viability Assay
-
Procedure:
-
After 48-72 hours of siRNA transfection, or 1-2 hours of pre-treatment with this compound (e.g., 10 nM), induce necroptosis.
-
A common induction cocktail for HT-29 cells is TNFα (T), Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z).
-
Treat cells with the T/S/Z cocktail for 6-24 hours.
-
-
Viability Measurement (e.g., CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Normalize data to the untreated control wells to calculate percent viability.
-
3. Western Blotting for RIPK1 and pMLKL
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-RIPK1, anti-phospho-MLKL (Ser358), anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Logical Framework for On-Target Validation
The decision-making process for validating on-target effects is straightforward and relies on the convergence of evidence from both pharmacological and genetic inhibition methods.
Figure 3: Logic diagram for on-target validation. A positive validation occurs when the genetic knockdown of the target protein successfully mimics the phenotype observed with the small molecule inhibitor.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Human ON-TARGETplus siRNA Library - Protein Kinases [horizondiscovery.com]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of silencing RIP1 with siRNA on the biological behavior of the LoVo human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Potency of RIP1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders and neurodegenerative conditions.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis, and also contributes to inflammatory signaling.[3] This guide provides an objective comparison of the in vitro and in vivo potency of two prominent RIPK1 kinase inhibitors: Necrostatin-1s, a widely used tool compound, and GSK2982772, a clinical candidate. The information is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Overview of Compared RIP1 Kinase Inhibitors
Necrostatin-1 (Nec-1) was one of the first small molecules identified to inhibit necroptosis by targeting RIPK1 kinase activity.[4] However, it suffers from poor metabolic stability.[2] Necrostatin-1s (Nec-1s) is a more stable and specific analog of Nec-1, making it a preferred tool compound for in vitro and in vivo studies.[5][6] It acts as a type III allosteric inhibitor, binding to a pocket behind the ATP-binding site.[7]
GSK2982772 is a potent and selective, orally active RIPK1 inhibitor that has progressed to phase 2 clinical trials for inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[7][8] It is an ATP-competitive inhibitor, and notably, it exhibits species-specific activity with significantly higher potency for human RIPK1 compared to rodent RIPK1.[8][9]
Quantitative Comparison of In Vitro and In Vivo Potency
The following tables summarize the key potency and pharmacokinetic parameters for Necrostatin-1s and GSK2982772.
Table 1: In Vitro Potency of RIP1 Kinase Inhibitors
| Parameter | Necrostatin-1s | GSK2982772 |
| Target | RIPK1 Kinase | RIPK1 Kinase |
| Mechanism of Action | Allosteric (Type III) | ATP Competitive |
| Biochemical IC50 (Human RIPK1) | Not widely reported; inhibition is context-dependent | 16 nM[10] |
| Cellular EC50 (Human Cells) | ~27 nM (HT-29 cells, TNF-induced necroptosis)[11] | 6.3 nM (U937 cells, TNF-induced necroptosis)[9] |
| Cellular EC50 (Murine Cells) | ~27 nM (L929 cells, TNF-induced necroptosis)[11] | 1.3 µM (L929 cells, TNF-induced necroptosis)[9] |
| Kinase Selectivity | More specific than Nec-1, does not inhibit IDO[5] | Highly selective (>1000-fold over 339 kinases)[10] |
Table 2: In Vivo Data and Pharmacokinetics
| Parameter | Necrostatin-1s | GSK2982772 |
| Mouse Model Efficacy | Protective in TNF-induced lethal shock model[5] | Protective in TNF-induced hypothermia model (3, 10, 50 mg/kg)[10] |
| Oral Bioavailability | Low | Good in rats and monkeys[10] |
| Metabolic Stability (Mouse Liver Microsomes) | t1/2 ~ 60 min[6] | Not explicitly stated, but developed for oral administration |
| Clinical Development | Preclinical tool | Phase 2a for psoriasis, rheumatoid arthritis, ulcerative colitis[7] |
Signaling Pathways and Experimental Workflows
To understand the context of RIPK1 inhibition and the methods used for evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: RIPK1 signaling downstream of TNFR1, leading to survival or cell death pathways.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key experiments used to characterize RIPK1 inhibitors.
In Vitro RIPK1 Kinase Assay (e.g., ADP-Glo™ Assay)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified RIPK1 enzyme.
-
Materials: Recombinant human RIPK1 kinase, substrate (e.g., myelin basic protein), ATP, kinase buffer, test compounds, and ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the RIPK1 enzyme, the substrate, and the test inhibitor in kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the kinase activity.
-
Calculate the percent inhibition relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.[12][13]
-
Cellular Necroptosis Assay
This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis.
-
Objective: To determine the half-maximal effective concentration (EC50) of a compound in a cellular context.
-
Cell Line: Human monocytic U937 cells, human colon adenocarcinoma HT-29 cells, or mouse fibrosarcoma L929 cells.
-
Materials: Cell culture medium, fetal bovine serum, TNFα, a SMAC mimetic (e.g., birinapant), a pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα and a caspase inhibitor. The SMAC mimetic is often included to enhance TNFα-induced cell death.
-
Incubate for a defined period (e.g., 24 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Calculate the percentage of cell survival relative to controls (untreated and vehicle-treated/necroptosis-induced).
-
Plot the percentage of protection against the inhibitor concentration to determine the EC50 value.[4][7]
-
In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This in vivo model assesses the ability of an inhibitor to protect against a lethal systemic inflammatory response triggered by TNFα.
-
Objective: To evaluate the in vivo efficacy of a RIPK1 inhibitor.
-
Animal Model: C57BL/6 mice.
-
Materials: Murine TNFα, test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Procedure:
-
Acclimatize mice and divide them into vehicle control and treatment groups.
-
Administer the test compound or vehicle at a specified time before the TNFα challenge (e.g., 15-60 minutes).
-
Induce SIRS by injecting a lethal dose of murine TNFα intravenously or intraperitoneally. A pan-caspase inhibitor like z-VAD-fmk can be co-injected to ensure a necroptotic phenotype.[10]
-
Monitor the core body temperature of the mice at regular intervals as a measure of the inflammatory response (hypothermia is a key symptom).
-
Record survival rates over a period of several hours to days.
-
The efficacy of the compound is determined by its ability to prevent hypothermia and/or death compared to the vehicle control group.[4][10]
-
Conclusion
The choice between Necrostatin-1s and GSK2982772 depends heavily on the research objective. Necrostatin-1s remains an invaluable and cost-effective tool for preclinical and in vitro studies, particularly in rodent models, due to its cross-species activity and well-characterized role in inhibiting necroptosis.[6] However, its suboptimal pharmacokinetic properties limit its utility in long-term in vivo studies or as a direct therapeutic candidate.
GSK2982772 represents a highly optimized clinical candidate with excellent potency, selectivity, and drug-like properties, making it suitable for studies aiming to translate findings to human physiology.[7] Its species-specific nature is a critical consideration; it is highly potent in human systems but significantly less so in rodents, which may necessitate the use of humanized models or limit its utility in standard mouse efficacy studies.[9] This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific experimental needs in the exploration of RIPK1 kinase inhibition.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of RIP1 Kinase Inhibitor 1 Versus RIPK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting inflammatory diseases and regulated cell death, inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3) have emerged as promising candidates. Both kinases are central players in the necroptosis pathway, a form of programmed necrosis that contributes to the pathology of numerous conditions, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury. This guide provides an objective comparison of the efficacy of RIP1 Kinase Inhibitor 1 and various RIPK3 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of research in this field.
Mechanism of Action: Targeting Different Nodes in the Necroptotic Pathway
RIPK1 and RIPK3 are serine/threonine kinases that form a core component of the necrosome, a signaling complex that executes necroptosis.[1] While both are critical, they represent distinct nodes for therapeutic intervention.
RIPK1 inhibitors , such as the well-characterized Necrostatin-1 (Nec-1), primarily target the kinase activity of RIPK1.[2] This intervention prevents the autophosphorylation of RIPK1 and its subsequent recruitment and activation of RIPK3, thereby blocking the formation of the necrosome.[2] The scaffolding function of RIPK1, which is involved in pro-survival and inflammatory signaling, may be preserved depending on the specific inhibitor.[3]
RIPK3 inhibitors , on the other hand, directly target the kinase activity of RIPK3.[4] This blockade prevents the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL), which is the final executioner of necroptosis.[4] Inhibition of RIPK3 can be effective even in scenarios where necroptosis is initiated in a RIPK1-independent manner.[5]
Comparative Efficacy: A Data-Driven Overview
The choice between a RIPK1 or a RIPK3 inhibitor depends on the specific pathological context. The following tables summarize key quantitative data on the efficacy of representative inhibitors from both classes.
Table 1: In Vitro Efficacy of RIPK1 and RIPK3 Inhibitors
| Inhibitor Class | Compound | Target | Assay | Cell Line | IC50 / EC50 | Citation |
| RIPK1 Inhibitor | This compound (Necrostatin-1) | RIPK1 | Necroptosis Inhibition | Jurkat | EC50: 490 nM | [6] |
| RIPK1 | Kinase Activity | - | EC50: 182 nM | [6] | ||
| GSK2982772 | RIPK1 | Kinase Activity | Human | IC50: 16 nM | [6] | |
| RIPA-56 | RIPK1 | Kinase Activity | - | IC50: 13 nM | [7] | |
| Necroptosis Inhibition | L929 | EC50: 27 nM | [7] | |||
| RIPK3 Inhibitor | GSK'872 | RIPK3 | Kinase Activity | - | IC50: 1.3 nM | [6] |
| Binding Affinity | - | IC50: 1.8 nM | [6] | |||
| GSK'843 | RIPK3 | Kinase Activity | - | IC50: 6.5 nM | [6] | |
| Binding Affinity | - | IC50: 8.6 nM | [6] | |||
| GSK'840 | RIPK3 | Kinase Activity | - | IC50: 0.3 nM | [6] | |
| Binding Affinity | - | IC50: 0.9 nM | [6] | |||
| Dual Inhibitor | GSK'074 | RIPK1/RIPK3 | Necroptosis Inhibition | Human/Mouse Cells | ~10 nM | [3] |
Table 2: Comparative In Vivo Efficacy of RIPK1 and RIPK3 Inhibitors
| Disease Model | Inhibitor | Target | Species | Key Findings | Citation |
| Glutamate-Induced Retinal Excitotoxicity | Necrostatin-1 | RIPK1 | Mouse | Significantly improved RGC survival; more potent than GSK'872 at a lower concentration (20 µM vs 40 µM). | [8] |
| GSK'872 | RIPK3 | Mouse | Dose-dependently promoted RGC viability, peaking at 40 µM. | [8] | |
| TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) | Necrostatin-1s (a more specific analog of Nec-1) | RIPK1 | Mouse | Protected against hypothermia and death. | [2] |
| Zharp-99 (a GSK'872 analog) | RIPK3 | Mouse | Provided effective protection against TNF-α-induced SIRS. | [9] | |
| Ischemia-Reperfusion Kidney Injury | Necrostatin-1s | RIPK1 | Mouse | Reduced acute kidney injury when administered before or after IR. Reduced fibrosis when administered 3-9 days post-IR. | [10] |
| GSK'872 | RIPK3 | Mouse | Did not protect against acute injury but reduced fibrosis when administered 3-9 days post-IR. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: RIPK1/RIPK3 signaling pathway and points of inhibition.
Caption: Workflow for testing RIPK1 and RIPK3 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of RIPK1 and RIPK3 inhibitors.
In Vitro Necroptosis Induction and Inhibition Assay
Objective: To assess the ability of RIPK1 and RIPK3 inhibitors to prevent necroptotic cell death in a human cell line.
Cell Line: HT-29 (human colon adenocarcinoma)
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Smac mimetic (e.g., BV6)
-
This compound (e.g., Necrostatin-1s)
-
RIPK3 Inhibitor (e.g., GSK'872)
-
96-well plates
-
Cell Viability Assay Kit (e.g., Cell Counting Kit-8, CCK-8) or LDH Cytotoxicity Assay Kit
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the RIPK1 inhibitor or RIPK3 inhibitor for 1-2 hours.[9] Include a vehicle control (DMSO).
-
Induce necroptosis by adding a combination of human TNF-α (e.g., 30-40 ng/mL), a Smac mimetic (e.g., 100 nM - 1 µM), and z-VAD-FMK (e.g., 20 µM).[6][7][9]
-
Incubate the plate for 24-48 hours.[9]
-
Assess cell viability using a CCK-8 or LDH assay according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 values for each inhibitor.
Cytokine Release Assay (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples.
Materials:
-
Cell culture supernatant or serum from the in vitro or in vivo experiments
-
ELISA kits for human or mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Collect cell culture supernatants or process blood samples to obtain serum.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[1][11] This typically involves the following steps: a. Coat a 96-well plate with a capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add standards and samples to the wells and incubate. d. Wash the plate and add a detection antibody. e. Add a substrate to develop a colorimetric signal. f. Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1]
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
In Vivo Model of Systemic Inflammatory Response Syndrome (SIRS)
Objective: To evaluate the in vivo efficacy of RIPK1 and RIPK3 inhibitors in a mouse model of acute systemic inflammation.
Animal Model: C57BL/6 mice
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (formulated for in vivo use)
-
RIPK3 Inhibitor (formulated for in vivo use)
-
Sterile saline
-
Rectal thermometer
-
Equipment for blood collection and processing
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer the RIPK1 inhibitor, RIPK3 inhibitor, or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) 30-60 minutes prior to the LPS challenge.[12]
-
Induce SIRS by intraperitoneally injecting a sublethal dose of LPS (e.g., 0.5 - 2 mg/kg).[12][13]
-
Monitor the mice for signs of sickness, including changes in body temperature and survival, at regular intervals for up to 24 hours.[9][12]
-
At a predetermined time point (e.g., 1.5-4 hours post-LPS for peak cytokine response), collect blood via cardiac puncture or another appropriate method.[9][12]
-
Process the blood to obtain serum and store at -80°C.
-
Analyze the serum for cytokine levels (TNF-α, IL-6) using ELISA as described in the protocol above.
-
Tissues can also be harvested for histological analysis or to measure tissue-bound cytokines.[12]
Conclusion
Both RIPK1 and RIPK3 inhibitors show significant promise in mitigating the detrimental effects of necroptosis and inflammation. The choice of inhibitor will likely be dictated by the specific disease context, the relative contribution of RIPK1-dependent versus -independent necroptosis, and the desired modulation of RIPK1's scaffolding functions. This guide provides a foundational framework for researchers to compare these inhibitors and design further investigations into their therapeutic potential. The provided data and protocols should serve as a valuable resource for advancing our understanding and application of these targeted therapies.
References
- 1. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 2. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 4. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition blocks necroptosis by attenuating death complex aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
Benchmarking New RIP1 Kinase Inhibitors: A Comparative Guide to GSK'963 and GSK2982772
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel RIPK1 Inhibitors Against Established Benchmarks
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1][2][3] GSK'963 and GSK2982772 are well-characterized, potent, and selective RIPK1 inhibitors that serve as important benchmarks for the development of new chemical entities.[4][5] This guide provides a comparative analysis of recently developed RIPK1 kinase inhibitors against these established standards, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: A Comparative Analysis of RIPK1 Inhibitor Potency and Cellular Activity
The following tables summarize the biochemical potency and cellular activity of new RIPK1 kinase inhibitors in direct comparison to GSK'963 and GSK2982772. These data have been compiled from various preclinical studies to provide a clear, quantitative overview for researchers.
Table 1: Biochemical Potency of RIPK1 Kinase Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| GSK'963 | Human RIPK1 | FP Binding | 29 | [6] |
| Human RIPK1 | ADP-Glo | 1.6 - 52 | [3][7] | |
| GSK2982772 (GSK'772) | Human RIPK1 | FP Binding | 1.0 | [1] |
| Human RIPK1 | ADP-Glo | 0.2 - 6.3 | [7][8] | |
| UAMC-3861 | Human RIPK1 | Enzymatic Assay | N/A (IC₅₀ = 6.5 nM in human cells) | [8] |
| RIPA-56 | Human RIPK1 | Kinase Assay | 13 | [1] |
| GSK'074 | Human RIPK1 & RIPK3 | Kinase Assay | (Inhibits at 20 nM, comparable to 1 µM Nec-1s) | [1] |
| GSK'481 | Human RIPK1 | FP Binding | 10 | [1] |
| GSK3145095 | Human RIPK1 | ADP-Glo | 6.3 | [1] |
| Ponatinib Analogue (CS4) | Human RIPK1 | Autophosphorylation | (Potent inhibitor) | [9] |
| Ponatinib Analogue (CS6) | Human RIPK1 | Autophosphorylation | (Potent inhibitor) | [9] |
| ZB-R-55 | N/A | N/A | N/A (Improved in vivo protection vs GSK'772) | [10] |
N/A: Not Available
Table 2: Cellular Activity of RIPK1 Kinase Inhibitors in Necroptosis Assays
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| GSK'963 | Murine L929 | TNF-induced necroptosis | 1 | [11] |
| Human U937 | TNF-induced necroptosis | 4 | [11] | |
| GSK2982772 (GSK'772) | Human HT-29 | TSZ-induced necroptosis | 3.6 | [11] |
| UAMC-3861 | Murine MEF | TNF-induced necroptosis | (Single-digit nM range) | [8] |
| Human HT-29 | TSZ-induced necroptosis | 6.5 | [8] | |
| RIPA-56 | Murine L929 | TZS-induced necroptosis | 27 | [1] |
| GSK'074 | Human and Murine cells | Necroptosis Assay | 10 | [1] |
| Compound 24 | Human HT-29 | TSZ-induced necroptosis | 6,770 | [12] |
| Compound 41 | Human HT-29 | TSZ-induced necroptosis | 68,700 | [12] |
TSZ: TNFα, SMAC mimetic, and Z-VAD-FMK
Experimental Protocols: Methodologies for Key Assays
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are methodologies for the key assays cited in this guide.
RIPK1 Kinase Activity Assays
a) ADP-Glo™ Kinase Assay: This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagents: Recombinant human RIPK1 kinase domain, kinase buffer, ATP, and the ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing the RIPK1 enzyme, kinase buffer, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate (e.g., a generic substrate like myelin basic protein or allowing for autophosphorylation).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescent signal using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus, the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.[7][13]
-
b) Fluorescence Polarization (FP) Binding Assay: This assay measures the binding affinity of an inhibitor to the kinase by detecting changes in the polarization of fluorescently labeled ATP competitive probes.
-
Reagents: Recombinant human RIPK1 kinase domain, a fluorescently labeled tracer that binds to the ATP pocket of RIPK1, and test inhibitors.
-
Procedure:
-
In a multi-well plate, combine the RIPK1 enzyme and the fluorescent tracer.
-
Add the test inhibitor at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
When the inhibitor binds to RIPK1, it displaces the fluorescent tracer, causing a decrease in fluorescence polarization.
-
Determine the IC₅₀ value by analyzing the dose-response curve of the inhibitor.[6][13]
-
Cellular Necroptosis Assays
a) TNF-α-induced Necroptosis in L929 or U937 cells: This assay assesses the ability of an inhibitor to protect cells from necroptosis induced by Tumor Necrosis Factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor.
-
Cell Lines: Murine fibrosarcoma L929 cells or human monocytic U937 cells.
-
Reagents: TNF-α, a pan-caspase inhibitor (e.g., z-VAD-fmk), and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 30-60 minutes).
-
Induce necroptosis by adding TNF-α and z-VAD-fmk to the cell culture medium.
-
Incubate the cells for a sufficient period to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Calculate the EC₅₀ value, which represents the concentration of the inhibitor that provides 50% protection against necroptosis.[11]
-
b) TSZ-induced Necroptosis in HT-29 cells: This is another common cellular assay to evaluate inhibitors of necroptosis, using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.
-
Cell Line: Human colon adenocarcinoma HT-29 cells.
-
Reagents: TNF-α, a SMAC mimetic (e.g., birinapant), a pan-caspase inhibitor (z-VAD-fmk), and a cell viability reagent.
-
Procedure:
-
Plate HT-29 cells and allow them to attach.
-
Pre-incubate the cells with the test inhibitor at different concentrations.
-
Induce necroptosis by treating the cells with a combination of TNF-α, the SMAC mimetic, and z-VAD-fmk (TSZ).
-
After an incubation period (e.g., 24 hours), assess cell viability.
-
Determine the EC₅₀ values from the resulting dose-response curves.[11][12]
-
Mandatory Visualizations
The following diagrams illustrate key concepts in RIPK1 signaling and experimental design, created using the DOT language for Graphviz.
Caption: Simplified RIPK1 signaling pathway upon TNF-α stimulation.
Caption: General experimental workflow for benchmarking new RIPK1 inhibitors.
Caption: Key parameters for successful RIPK1 inhibitor development.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. oipub.com [oipub.com]
- 5. libcatalog.usc.edu [libcatalog.usc.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling RIP1 Kinase Inhibitor 1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of RIP1 Kinase Inhibitor 1, a potent compound used in necroptosis research. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed.[1][2][3][4]
Minimum PPE Requirements:
-
Body Protection: A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[2][3][4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1][2] When there is a splash hazard, chemical splash goggles must be worn.[1][4] For procedures with a significant risk of splashing, a face shield should be used in conjunction with goggles.[2][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory.[2][3] Given that no glove material is impervious to all chemicals, it is crucial to change gloves immediately upon contamination.[4] For extended operations or when handling larger quantities, double-gloving is recommended.
-
Respiratory Protection: A risk assessment should be conducted to determine if respiratory protection is necessary. If there is a risk of generating aerosols or dusts, a properly fitted N95 respirator or higher is required.[2]
-
Foot Protection: Closed-toe shoes are required at all times in the laboratory.[2]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated receiving area.
-
Verify that the container is properly sealed and labeled.
-
-
Storage:
-
Store the inhibitor in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed to prevent exposure to moisture and air.
-
Follow the specific storage temperature recommendations provided by the manufacturer.
-
-
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the solid compound with care to avoid generating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing the inhibitor with its name, concentration, and hazard information.
-
Conduct all experimental procedures involving the inhibitor within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet (SDS).
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All disposable materials that have come into contact with the inhibitor (e.g., gloves, weighing papers, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the inhibitor in a dedicated, sealed, and appropriately labeled hazardous waste container.
-
Do not pour any waste containing the inhibitor down the drain.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the inhibitor using a suitable solvent and cleaning procedure.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
Due to the generic nature of "this compound," specific quantitative data is not available. The following table provides a generalized summary of key parameters based on typical potent kinase inhibitors. Always refer to the specific Safety Data Sheet (SDS) for the exact compound you are using.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Typically in the range of 1-10 µg/m³ for potent compounds. | General guidance for potent pharmaceuticals |
| LD50 (Oral, Rat) | Highly variable depending on the specific compound. | Refer to compound-specific SDS |
| Solubility | Varies by compound; often soluble in DMSO and other organic solvents. | Product data sheets |
| Stability | Generally stable when stored as a solid under recommended conditions. Solution stability may vary. | Product data sheets |
Signaling Pathway
RIP1 kinase is a critical regulator of the necroptosis pathway, a form of programmed cell death. Inhibition of RIP1 kinase blocks this signaling cascade.
Caption: RIP1 Kinase Signaling Pathway in Necroptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for handling and using this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Safety Procedures Logic Diagram
This diagram outlines the logical relationships between hazard identification, risk assessment, and the implementation of safety control measures.
Caption: Logical flow of safety procedures for handling hazardous chemicals.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
